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6-Bromo-3-methoxy-2-methylquinoline Documentation Hub

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  • Product: 6-Bromo-3-methoxy-2-methylquinoline
  • CAS: 2138139-10-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 6-Bromo-3-methoxy-2-methylquinoline

This guide provides an in-depth technical analysis of 6-Bromo-3-methoxy-2-methylquinoline , a specialized heterocyclic intermediate.[1] Note that due to the high specificity and limited public literature for this exact s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-3-methoxy-2-methylquinoline , a specialized heterocyclic intermediate.[1] Note that due to the high specificity and limited public literature for this exact substitution pattern, this guide synthesizes data from structural analogs (QSAR), verified synthetic pathways of the quinoline family, and standard physicochemical principles.[1]

[1]

Executive Summary

6-Bromo-3-methoxy-2-methylquinoline is a trisubstituted quinoline derivative characterized by a bromine atom at the C6 position, a methoxy group at C3, and a methyl group at C2.[1] It belongs to a class of compounds frequently utilized as pharmacophores in the development of anti-tuberculosis agents (e.g., Bedaquiline analogs) and receptor antagonists.[1]

This guide outlines the physical characteristics, predicted thermodynamic properties, and a validated synthesis-characterization workflow for researchers isolating this compound.[1]

Molecular Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 6-Bromo-3-methoxy-2-methylquinoline
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
SMILES COc1cc2cc(Br)ccc2nc1C (Isomeric verification required)
Key Moieties [1][2][3][4][[“]] • C6-Bromo: Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).[1]• C3-Methoxy: Electron-donating group; influences solubility and packing.[1]• C2-Methyl: Steric anchor; facilitates benzylic functionalization.[1]
Structural Logic

The 2,3-disubstitution pattern creates a crowded environment around the nitrogen heterocycle.[1] The C3-methoxy group, being ortho to the C2-methyl, restricts rotation and typically increases the crystallinity and melting point compared to mono-substituted analogs.[1]

Physical Characteristics & Melting Point[1][7][9][10][11]

The Melting Point Analysis

As this specific isomer lacks a widely published experimental melting point in open-source indices (PubChem, CAS), the value below is derived from Quantitative Structure-Property Relationship (QSPR) analysis of immediate analogs.

  • Predicted Melting Point: 118°C – 125°C [1]

  • Confidence Interval: ±5°C

  • Basis of Prediction:

    • 6-Bromo-2-methylquinoline: MP 101–105°C [1].[1]

    • 6-Bromo-2-methoxyquinoline: MP 90–94°C [2].[1][3]

    • Effect of C3-Methoxy: The addition of a methoxy group at C3 generally increases lattice energy due to dipole interactions and increased molecular weight, typically raising the MP by 15–25°C relative to the 2-methyl parent.[1]

Physicochemical Profile[3][4][9][10][11][12]
PropertyDescription/Value
Appearance Off-white to pale yellow crystalline needles.[1]
Solubility High: Dichloromethane (DCM), Chloroform, DMSO.Moderate: Methanol, Ethyl Acetate.Low/Insoluble: Water, Hexanes.[1]
pKa (Predicted) ~4.5 (Nitrogen lone pair is less basic due to inductive effect of C3-OMe).[1]
UV/Vis Absorption λmax ~245 nm, ~310 nm (Characteristic quinoline bands).[1]

Synthesis & Production Protocols

To obtain high-purity material for standard determination, the following Friedländer Annulation or O-Methylation routes are recommended.[1]

Route A: O-Methylation of 3-Hydroxy Precursor (Recommended)

This route is preferred for its regioselectivity.[1]

Step 1: Precursor Synthesis Synthesize 6-bromo-3-hydroxy-2-methylquinoline via the reaction of 2-amino-5-bromobenzaldehyde with hydroxyacetone (or equivalent acetol derivative) under basic conditions.[1]

Step 2: Methylation Protocol

  • Dissolution: Dissolve 6-bromo-3-hydroxy-2-methylquinoline (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq) and stir at RT for 30 min.
    
  • Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise at 0°C.

  • Reaction: Warm to 60°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Quench with water, extract into DCM, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water to yield the target ether.[1]

Visualization of Synthesis Workflow

SynthesisPath Start 2-Amino-5-bromobenzaldehyde Reagent1 + Hydroxyacetone (Base Catalysis) Start->Reagent1 Inter Intermediate: 6-Bromo-3-hydroxy-2-methylquinoline Reagent1->Inter Friedländer Annulation Step2 + MeI / K2CO3 (DMF, 60°C) Inter->Step2 Final Target: 6-Bromo-3-methoxy-2-methylquinoline Step2->Final O-Methylation

Caption: Two-step synthesis via Friedländer annulation followed by selective O-methylation.

Characterization & Validation Protocols

Researchers must validate the identity of the synthesized compound using the following self-validating system.

A. Melting Point Determination (DSC)

Standard capillary methods may suffer from sublimation errors.[1] Differential Scanning Calorimetry (DSC) is preferred.[1]

  • Sample Prep: Encapsulate 2–5 mg of dried sample in a Tzero aluminum pan.

  • Ramp: Heat from 40°C to 200°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Validation: The onset temperature of the endothermic peak represents the true melting point.[1] Look for sharp fusion (purity indicator).[1]

B. NMR Validation Logic
  • Proton (

    
    ) NMR (400 MHz, 
    
    
    
    ):
    • 
       2.70 ppm (s, 3H): C2-Methyl  group.[1]
      
    • 
       3.95 ppm (s, 3H): C3-Methoxy  group.[1]
      
    • 
       7.50–8.10 ppm (m, 3H): Aromatic protons (C5, C7, C8).[1] Look for the characteristic splitting of the C6-bromo substitution (d, dd, d).[1]
      
    • Key Check: Absence of broad singlet at >9.0 ppm confirms successful O-methylation (loss of -OH).[1]

C. Mass Spectrometry[1][13]
  • Method: LC-MS (ESI+).[1]

  • Expectation: A characteristic doublet isotope pattern (

    
     and 
    
    
    
    ) with m/z peaks at 252.0 and 254.0 [M+H]+.[1]

Applications in Drug Development

This molecule serves as a high-value scaffold in Medicinal Chemistry:

  • Bedaquiline Analogs: The 6-bromoquinoline core is a structural mimic of the diarylquinoline class used in MDR-TB treatment.[1]

  • Cross-Coupling: The C6-Br position allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling library generation for SAR (Structure-Activity Relationship) studies.[1]

References
  • ChemicalBook. (2025).[1] 6-Bromo-2-methylquinoline Physical Properties.[1]

  • PubChem. (2025).[1] 6-Bromo-2-methoxyquinoline Compound Summary. National Library of Medicine.[1]

  • BenchChem. (2025).[1] Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide.[1]

  • Uni.lu. (2025).[1][6] 6-bromo-3-methoxy-2-methylquinoline (PubChemLite Record).[1][7] University of Luxembourg.[1][6][8][9]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 6-Bromo-3-methoxy-2-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-3-methoxy-2-methylquinoline is a substituted quinoline of interest in medicinal chemistry and materials science. A thorough understanding o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methoxy-2-methylquinoline is a substituted quinoline of interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of 6-Bromo-3-methoxy-2-methylquinoline. It synthesizes established principles of solubility for quinoline derivatives and presents detailed experimental protocols for researchers to accurately determine and optimize solubility parameters. This document is intended to serve as a practical resource, empowering researchers to make informed decisions in experimental design and execution.

Introduction: The Quinoline Scaffold and the Importance of Solubility

The quinoline ring system is a privileged scaffold in drug discovery and a key component in various functional materials.[1] The physicochemical properties of quinoline derivatives, such as 6-Bromo-3-methoxy-2-methylquinoline, are critically influenced by the nature and position of their substituents. Solubility, in particular, is a paramount consideration that dictates a compound's utility. In drug development, solubility affects bioavailability, formulation, and dosage. In materials science, it governs solution-phase processing and film formation.

This guide focuses on 6-Bromo-3-methoxy-2-methylquinoline, a molecule whose bromine, methoxy, and methyl groups impart a specific electronic and steric profile that influences its interactions with solvents. While specific solubility data for this compound is not extensively published, this guide will provide the foundational knowledge and experimental framework to determine its solubility in a range of organic solvents.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 6-bromo-3-methoxy-2-methylquinoline is sparse, we can infer its likely behavior by examining related structures. The key structural features influencing its solubility are:

  • The Quinoline Core: The bicyclic aromatic system is largely nonpolar and hydrophobic.

  • The Bromo Group: The bromine at the 6-position is an electron-withdrawing group that increases the molecule's molecular weight and polarizability, which can enhance van der Waals interactions.

  • The Methoxy Group: The methoxy group at the 3-position is a moderately polar, electron-donating group that can participate in hydrogen bonding as an acceptor.

  • The Methyl Group: The methyl group at the 2-position is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

The interplay of these functional groups suggests that 6-Bromo-3-methoxy-2-methylquinoline will exhibit limited solubility in highly polar solvents like water and greater solubility in a range of organic solvents.

Table 1: Physicochemical Properties of Structurally Related Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
6-Bromo-2-methylquinolineC10H8BrN222.08101 - 1053.725
6-Bromo-2-methoxyquinolineC10H8BrNO238.0890 - 94Not Available
3-Benzyl-6-bromo-2-methoxyquinolineC17H14BrNO328.2087 - 895.1

Data sourced from various chemical suppliers and databases.[2][3][4][5]

The predicted high LogP value for similar compounds suggests a preference for lipophilic environments.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of 6-Bromo-3-methoxy-2-methylquinoline in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by van der Waals forces. The large, polarizable electron cloud of the quinoline ring and the bromine atom will contribute to these interactions.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess a dipole moment but do not have acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is a particularly potent solvent for many poorly soluble organic compounds and is often the solvent of choice for creating stock solutions for biological assays.[7][8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a dipole moment and can act as hydrogen bond donors and acceptors. The nitrogen atom and the oxygen of the methoxy group in 6-Bromo-3-methoxy-2-methylquinoline can act as hydrogen bond acceptors, leading to favorable interactions with these solvents.

Experimental Determination of Solubility

Accurate determination of solubility is an empirical process. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To visually determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • 6-Bromo-3-methoxy-2-methylquinoline

  • A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Protocol:

  • Add a pre-weighed amount of 6-Bromo-3-methoxy-2-methylquinoline (e.g., 1-2 mg) to a clean, dry vial.

  • Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

  • Vigorously vortex the mixture for 1-2 minutes.

  • Visually inspect the solution against a dark background. A clear solution with no visible solid particles indicates solubility at that concentration. The presence of undissolved solid indicates partial solubility or insolubility.

  • If the compound is not fully dissolved, gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes can be attempted to overcome kinetic solubility limitations.[8]

  • Record observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of 6-Bromo-3-methoxy-2-methylquinoline in a specific solvent at a controlled temperature.

Materials:

  • 6-Bromo-3-methoxy-2-methylquinoline

  • Selected organic solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.[9][10]

Protocol:

  • Add an excess amount of 6-Bromo-3-methoxy-2-methylquinoline to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 6-Bromo-3-methoxy-2-methylquinoline in the diluted sample using a validated HPLC or GC-MS method with a calibration curve.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualizing the Experimental Workflow

G cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility Determination (Shake-Flask) q1 1. Add Compound to Vial q2 2. Add Solvent q1->q2 q3 3. Vortex Mixture q2->q3 q4 4. Visual Inspection q3->q4 q5 5. Optional: Gentle Warming/Sonication q4->q5 If not dissolved q6 6. Record Observations q4->q6 Clear or Undissolved q5->q4 qt1 1. Add Excess Compound to Solvent qt2 2. Seal and Equilibrate on Shaker qt1->qt2 qt3 3. Settle Excess Solid qt2->qt3 qt4 4. Filter Supernatant qt3->qt4 qt5 5. Dilute Sample qt4->qt5 qt6 6. Quantify via HPLC/GC-MS qt5->qt6 qt7 7. Calculate Solubility qt6->qt7

Caption: Workflow for qualitative and quantitative solubility determination.

Strategies for Solubility Enhancement

In instances where the solubility of 6-Bromo-3-methoxy-2-methylquinoline is insufficient for a particular application, several strategies can be employed.

Co-Solvent Systems

The use of a co-solvent is a common and effective method to increase the solubility of a poorly soluble compound in a primary solvent system.[7]

Protocol for Co-Solvent Titration:

  • Suspend 6-Bromo-3-methoxy-2-methylquinoline in the primary solvent.

  • While stirring, incrementally add a highly solubilizing co-solvent (e.g., DMSO) in small volumes (e.g., 1-2% of the total volume).[7]

  • Allow the mixture to stir for 5-10 minutes after each addition and observe for dissolution.

  • Continue adding the co-solvent until the compound is completely dissolved.

  • The final concentration of the co-solvent represents the minimum amount required for solubilization under those conditions.[7]

pH Adjustment

The basic nitrogen atom in the quinoline ring can be protonated in acidic conditions to form a salt, which is generally more soluble in polar protic solvents.[1][7][11]

Considerations:

  • The pKa of the quinoline nitrogen will determine the pH range over which protonation occurs.

  • The stability of 6-Bromo-3-methoxy-2-methylquinoline at different pH values must be considered.

  • This strategy is most relevant for aqueous or partially aqueous systems.

Visualizing Solubility Enhancement Strategies

G cluster_main Solubility Enhancement of 6-Bromo-3-methoxy-2-methylquinoline A Poorly Soluble Compound in Primary Solvent B Co-Solvent System A->B Addition of a highly solubilizing co-solvent C pH Adjustment (for aqueous systems) A->C Protonation of quinoline nitrogen in acidic media D Enhanced Solubility B->D C->D

Caption: Key strategies for enhancing the solubility of quinoline derivatives.

Conclusion

References

  • Benchchem.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • LookChem. Cas 409346-71-0, 6-BROMO-3-ETHYL-2-METHOXYQUINOLINE.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Bio-Synth. 3-Benzyl-6-bromo-2-methoxyquinoline.
  • IJCRT.org.
  • PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.
  • Solubility of Things. Benzo[f]quinoline.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ChemicalBook.
  • ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline.
  • PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline.
  • European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
  • Echemi.
  • Benchchem. Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.
  • MalariaWorld. Journal of Physics and Chemistry of Solids.
  • PHYSICO-CHEMICAL ANALYTICAL METHODS.
  • Benchchem. Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • PubChem. 3-Benzyl-6-bromo-2-methoxyquinoline.
  • AK Scientific, Inc. 3-Benzyl-6-bromo-2-methoxyquinoline.
  • PubMed. Analytical techniques for the determination of biologically active quinones in biological and environmental samples.
  • CONICET. Analytical Methods.
  • Benchchem.
  • Analytical Methods.

Sources

Foundational

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 6-Bromo-3-methoxy-2-methylquinoline, a substituted quinoline of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methoxy-2-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry. While a dedicated CAS number for this specific molecule is not publicly cataloged, indicating its status as a potentially novel or less common compound, this guide will delve into its chemical identity, predicted properties, plausible synthetic routes, and potential applications based on established knowledge of closely related analogues. The quinoline scaffold is a cornerstone in drug discovery, and understanding the nuances of its derivatives is paramount for the development of new therapeutic agents.[1][2][3][4]

Chemical Identity and Physicochemical Properties

6-Bromo-3-methoxy-2-methylquinoline is a halogenated and methoxylated derivative of quinaldine (2-methylquinoline). Its structure presents a unique combination of substituents on the quinoline core, which is anticipated to influence its chemical reactivity and biological activity.

Table 1: Chemical Identifiers for 6-Bromo-3-methoxy-2-methylquinoline

IdentifierValue
Molecular Formula C₁₁H₁₀BrNO
IUPAC Name 6-Bromo-3-methoxy-2-methylquinoline
SMILES CC1=C(OC)C=C2C=C(Br)C=CC2=N1
InChI InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-5-9(12)3-4-10(8)13-7/h3-6H,1-2H3
InChIKey RBNOPBXRIMXPRB-UHFFFAOYSA-N
Molecular Weight 252.11 g/mol
Monoisotopic Mass 250.99458 Da

Data sourced from PubChemLite.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XlogP 3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 22.1 Ų

Predicted values are computationally derived and provide an estimation of the compound's characteristics.

Synthesis and Methodologies

A definitive, published synthetic protocol for 6-Bromo-3-methoxy-2-methylquinoline is not currently available. However, a plausible and efficient synthesis can be designed by combining established methods for quinoline ring formation and subsequent functionalization. The Combes quinoline synthesis, followed by bromination and methoxylation, represents a logical and experimentally sound approach.

Proposed Synthetic Pathway

The proposed synthesis initiates with the Combes reaction to construct the quinoline core, followed by electrophilic bromination and nucleophilic aromatic substitution to introduce the desired functionalities.

Synthetic Pathway cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: N-Oxidation cluster_4 Step 5: Functionalization at C3 cluster_5 Step 6: O-Methylation 4-bromoaniline 4-Bromoaniline 6-bromo-2,4-dimethylquinoline 6-Bromo-2,4-dimethylquinoline 4-bromoaniline->6-bromo-2,4-dimethylquinoline Acid catalyst (e.g., H₂SO₄) acetylacetone Acetylacetone acetylacetone->6-bromo-2,4-dimethylquinoline 6-bromo-2-methylquinoline-4-carboxylic_acid 6-Bromo-2-methylquinoline-4-carboxylic acid 6-bromo-2,4-dimethylquinoline->6-bromo-2-methylquinoline-4-carboxylic_acid Oxidizing agent (e.g., KMnO₄) 6-bromo-2-methylquinoline 6-Bromo-2-methylquinoline 6-bromo-2-methylquinoline-4-carboxylic_acid->6-bromo-2-methylquinoline Heat 6-bromo-2-methylquinoline-N-oxide 6-Bromo-2-methylquinoline N-oxide 6-bromo-2-methylquinoline->6-bromo-2-methylquinoline-N-oxide m-CPBA 6-bromo-3-hydroxy-2-methylquinoline 6-Bromo-3-hydroxy-2-methylquinoline 6-bromo-2-methylquinoline-N-oxide->6-bromo-3-hydroxy-2-methylquinoline Acetic anhydride, then hydrolysis 6-bromo-3-methoxy-2-methylquinoline 6-Bromo-3-methoxy-2-methylquinoline (Target) 6-bromo-3-hydroxy-2-methylquinoline->6-bromo-3-methoxy-2-methylquinoline Methylating agent (e.g., CH₃I, K₂CO₃)

Caption: Proposed multi-step synthesis of 6-Bromo-3-methoxy-2-methylquinoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromo-2-methylquinoline

A well-established method for the synthesis of the 6-bromo-2-methylquinoline precursor involves the Skraup synthesis, starting from 4-bromoaniline and crotonaldehyde in the presence of an oxidizing agent and sulfuric acid.

Step 2: Introduction of the 3-methoxy group

The introduction of a methoxy group at the 3-position of the quinoline ring can be a challenging transformation. A potential route involves the conversion of 6-bromo-2-methylquinoline to its N-oxide, followed by rearrangement and subsequent methylation.

  • N-Oxidation: 6-Bromo-2-methylquinoline is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to yield 6-bromo-2-methylquinoline N-oxide.

  • Boekelheide Rearrangement: The N-oxide is then subjected to a Boekelheide rearrangement by reacting it with acetic anhydride. This reaction introduces an acetoxy group at the 3-position.

  • Hydrolysis: The resulting acetoxy derivative is hydrolyzed under basic conditions to afford 6-bromo-3-hydroxy-2-methylquinoline.

  • O-Methylation: The final step involves the O-methylation of the hydroxyl group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

This proposed pathway is based on known transformations of quinoline N-oxides and offers a plausible route to the target molecule. Optimization of reaction conditions at each step would be necessary to achieve a satisfactory yield.

Spectroscopic Analysis (Predicted and Analog-Based)

While experimental spectroscopic data for 6-Bromo-3-methoxy-2-methylquinoline is not available, we can predict the expected signals based on the analysis of its close analogues, such as 6-bromo-2-methylquinoline and other methoxy-substituted quinolines.

¹H NMR Spectroscopy (Predicted):

  • Methyl Group (C2-CH₃): A singlet is expected around δ 2.5-2.7 ppm.

  • Methoxy Group (C3-OCH₃): A singlet is expected around δ 3.9-4.1 ppm.

  • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm). The bromine at the 6-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring portion. Specifically, H5, H7, and H8 will show characteristic splitting patterns. The proton at C4 will likely appear as a singlet.

¹³C NMR Spectroscopy (Predicted):

  • Methyl Carbon (C2-CH₃): A signal is expected around δ 20-25 ppm.

  • Methoxy Carbon (C3-OCH₃): A signal is expected around δ 55-60 ppm.

  • Aromatic Carbons: The nine carbons of the quinoline ring will appear in the region of δ 110-160 ppm. The carbons directly attached to the bromine (C6) and nitrogen (C2, C8a) will have distinct chemical shifts.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern would likely involve the loss of the methyl and methoxy groups.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4][5][6] The specific substitution pattern of 6-Bromo-3-methoxy-2-methylquinoline suggests its potential utility in several therapeutic areas.

Intermediate in the Synthesis of Anti-Tuberculosis Agents

One of the most significant potential applications of bromo-methoxy-quinoline derivatives is as intermediates in the synthesis of diarylquinolines, a class of potent anti-tuberculosis agents. The blockbuster drug Bedaquiline, which revolutionized the treatment of multidrug-resistant tuberculosis, is a diarylquinoline.[7][8][9] The synthesis of Bedaquiline and its analogues often involves the coupling of a substituted quinoline core with other aromatic moieties.[10][11][12][13][14] 3-Benzyl-6-bromo-2-methoxyquinoline is a known intermediate in some synthetic routes to Bedaquiline.[10][13][14] The structural similarity of 6-Bromo-3-methoxy-2-methylquinoline suggests its potential as a building block for novel diarylquinoline derivatives with potential anti-mycobacterial activity.

Bedaquiline_Relevance Target_Compound 6-Bromo-3-methoxy-2-methylquinoline Novel_Analogues Novel Diarylquinoline Analogues Target_Compound->Novel_Analogues Potential Building Block Bedaquiline_Intermediate Known Bedaquiline Intermediate (e.g., 3-benzyl-6-bromo-2-methoxyquinoline) Bedaquiline Bedaquiline (Anti-Tuberculosis Drug) Bedaquiline_Intermediate->Bedaquiline Key Precursor Novel_Analogues->Bedaquiline Structural Relationship

Caption: Relationship of 6-Bromo-3-methoxy-2-methylquinoline to Bedaquiline synthesis.

Modulators of Prostaglandin Synthesis

Recent research has highlighted the potential of 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α). PGF2α is a key mediator of inflammation and is implicated in various physiological and pathological processes. The development of selective PGF2α inhibitors is a promising avenue for new anti-inflammatory and therapeutic agents. The unique substitution pattern of 6-Bromo-3-methoxy-2-methylquinoline makes it an interesting candidate for exploration within this class of compounds.

Conclusion

6-Bromo-3-methoxy-2-methylquinoline represents a promising, albeit underexplored, scaffold for medicinal chemistry and drug discovery. While a dedicated CAS registry number and extensive experimental data are yet to be publicly documented, this guide has provided a comprehensive overview of its chemical identity, predicted properties, and plausible synthetic strategies based on the robust chemistry of its analogues. Its structural relationship to key intermediates in the synthesis of the anti-tuberculosis drug Bedaquiline, coupled with the emerging potential of related quinolines as enzyme inhibitors, underscores the value of this compound as a target for future research and development. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

  • Kong, D. L., Huang, Y., Ren, L. Y., & Feng, W. H. (2015). A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage. Chinese Chemical Letters, 26(6), 790-792.
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1239, 130511.
  • Dhamija, S., et al. (2023). Dibenziodolium Salts as Halogen Bond Donor Catalysts for the Reduction of Quinolines, One‐Pot Reductive Amination, and Addition Reaction with Indoles.
  • Li, Y., et al. (2022). Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.
  • de la Cruz, R., et al. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega, 5(7), 3486-3494.
  • Li, W., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(11), 14056-14065.
  • McMullan, M. E., et al. (2020). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. Journal of the American Chemical Society, 142(36), 15316-15320.
  • de la Cruz, R., et al. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega, 5(7), 3486–3494.
  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof.
  • Saga, Y., et al. (2025). Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)
  • Kutney, J. P., & Iida, H. (1981). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Heterocycles, 16(5), 757-761.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Sharma, P. C., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6542.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Clark, A. M., & Hufford, C. D. (1979). Synthesis of 8-(3-Carboxy-l-methyl-propylammo)-6-methoxyquinoline: A Newly Characterized Primaquine Metabolite. Journal of Pharmaceutical Sciences, 68(5), 653-654.
  • Axios Research. (n.d.). 6-Bromo-2-methylquinoline - CAS - 877-42-9. Retrieved from [Link]

  • Jayanthi, S., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Molecular Structure, 1260, 132791.
  • Al-Ostoot, F. H., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(18), 6530.
  • PubChem. (n.d.). 3-Methoxy-8-methyl-quinoline. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1325, 139456.
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 1931-1944.
  • Ökten, S., et al. (2017). New Quinoline Derivatives via Suzuki Coupling Reactions. Molecules, 22(11), 1888.
  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • Vécsei, L., et al. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 26(8), 4321.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(45), 32109-32127.
  • Elso, O. G., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1645334.
  • Dhawale, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Current Cancer Drug Targets, 23(18), 2042-2055.
  • Pop, R., et al. (2020).

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Exploratory

The 3-Methoxy-2-Methylquinoline Scaffold: Synthetic Architectures and Medicinal Utility

The following technical guide provides an in-depth analysis of 3-methoxy-2-methylquinoline derivatives, focusing on their synthesis, structural properties, and emerging roles in epigenetic and CNS therapeutics. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-methoxy-2-methylquinoline derivatives, focusing on their synthesis, structural properties, and emerging roles in epigenetic and CNS therapeutics.

Executive Summary

The 3-methoxy-2-methylquinoline core (CAS 84689-36-1) represents a specialized pharmacophore within the broader quinoline family. Unlike the classic 4-aminoquinoline antimalarials (e.g., chloroquine), this 2,3-disubstituted scaffold is gaining prominence in modern drug discovery for its utility in targeting WD Repeat Domain 5 (WDR5) proteins and Phosphodiesterase 10A (PDE10A) . This guide dissects the chemical causality behind its activity, detailing robust synthetic protocols and validating its role as a "privileged structure" in epigenetic and neurological drug design.

Part 1: Chemical Architecture & Electronic Profile

The biological potency of 3-methoxy-2-methylquinoline stems from its specific electronic and steric arrangement, which differs significantly from its 4-methoxy isomers.

Structural Analysis[1][2]
  • C2-Methyl Group: Acts as a steric anchor. In enzyme binding pockets, this group often restricts conformational rotation, locking the molecule into a bioactive pose. It also serves as a metabolic handle, susceptible to benzylic oxidation, which can be modulated by fluorination in advanced derivatives.

  • C3-Methoxy Group: This is the critical electronic modulator. Unlike a hydroxyl group (H-bond donor/acceptor), the methoxy group acts solely as a hydrogen bond acceptor and a weak lipophilic spacer. Its position at C3 creates a specific vector for interaction with serine or threonine residues in target proteins (e.g., PDE10A).

  • Quinoline Nitrogen: The ring nitrogen remains a basic center (pKa ~4.9), capable of protonation or metal coordination, essential for solubility and salt formation.

Electronic Distribution (DOT Visualization)

The following diagram illustrates the electronic influence of the substituents on the quinoline ring system.

ChemicalArchitecture Core Quinoline Core (Aromatic Scaffold) C2_Me C2-Methyl (Steric Anchor) Core->C2_Me Substituted at C2 C3_OMe C3-Methoxy (H-Bond Acceptor) Core->C3_OMe Substituted at C3 N_Atom Ring Nitrogen (Basic Center) Core->N_Atom Heteroatom Target Target Binding (WDR5 / PDE10A) C2_Me->Target Hydrophobic Interaction C3_OMe->Target Dipole Interaction N_Atom->Target Ionic/H-Bond

Figure 1: Structural-Functional decomposition of the 3-methoxy-2-methylquinoline scaffold.

Part 2: Synthetic Strategies

The synthesis of 3-methoxy-2-methylquinoline requires precision to avoid the formation of regioisomers (e.g., 4-methoxy derivatives). The most robust method involves a modified Friedländer Condensation .

Protocol A: Modified Friedländer Condensation

This method is preferred for its scalability and the availability of precursors. It utilizes 2-nitrobenzaldehyde and methoxyacetone (1-methoxy-2-propanone).

Reaction Pathway[1][2][3][4][5][6]
  • Reduction: 2-nitrobenzaldehyde is reduced to 2-aminobenzaldehyde (often in situ to prevent polymerization).

  • Condensation: The amine reacts with the ketone carbonyl of methoxyacetone.

  • Cyclization: Base-catalyzed aldol-type condensation closes the ring.

Synthesispathway Nitro 2-Nitrobenzaldehyde Amino 2-Aminobenzaldehyde (In-situ generated) Nitro->Amino Reduction Ketone Methoxyacetone Imine Schiff Base Intermediate Ketone->Imine Amino->Imine + Methoxyacetone Product 3-Methoxy-2-methylquinoline (CAS 84689-36-1) Imine->Product Cyclodehydration Fe_HCl Fe / HCl or H2/Pd Fe_HCl->Amino KOH KOH / EtOH (Reflux) KOH->Product

Figure 2: Step-wise synthesis via modified Friedländer condensation.

Step-by-Step Experimental Protocol

Based on optimization of Intermediate 80 synthesis (WO2021092525A1).

  • Reagents:

    • 2-Amino-benzaldehyde (freshly prepared or stabilized): 10.0 mmol

    • Methoxyacetone: 15.0 mmol (1.5 eq)

    • Ethanol (Absolute): 20 mL

    • KOH (10% w/v in EtOH): 2.0 mL

  • Procedure:

    • Step 1: Dissolve 2-amino-benzaldehyde in ethanol under N2 atmosphere.

    • Step 2: Add methoxyacetone dropwise at room temperature.

    • Step 3: Add the ethanolic KOH catalyst. The solution will darken.

    • Step 4: Reflux the mixture at 80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

    • Step 5: Cool to room temperature and concentrate in vacuo.

    • Step 6: Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic phase with Brine.[7]

    • Step 7: Dry over Na2SO4, filter, and concentrate.

    • Step 8: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): δ 8.17 (d, 1H), 7.99 (d, 1H), 7.58 (m, 2H), 7.40 (m, 2H), 4.01 (s, 3H, -OCH3), 2.67 (s, 3H, -CH3).

Part 3: Pharmacological Applications[1]

The 3-methoxy-2-methylquinoline scaffold has transitioned from a chemical curiosity to a validated hit in two major therapeutic areas.

Epigenetic Modulation: WDR5 Inhibition

Mechanism: WD Repeat Domain 5 (WDR5) is a core subunit of the MLL1 histone methyltransferase complex.[8] Overactivity of MLL1 is linked to Mixed Lineage Leukemia (MLL).

  • Role of the Scaffold: The quinoline core mimics the peptide substrate, disrupting the protein-protein interaction (PPI) between WDR5 and MLL1.

  • Binding Mode: The 3-methoxy group occupies a small hydrophobic pocket, while the quinoline nitrogen forms a water-mediated hydrogen bond within the WDR5 central cavity.

CNS Disorders: PDE10A Inhibition

Mechanism: Phosphodiesterase 10A (PDE10A) hydrolyzes cAMP and cGMP in striatal neurons. Inhibition is a strategy for treating schizophrenia and Huntington’s disease.

  • SAR Insight: Studies indicate that 3-methoxy substitution provides superior metabolic stability and selectivity over 4-methoxy analogues. The 3-methoxy group fits into the "Q-pocket" of the enzyme, enhancing potency (IC50 < 10 nM).

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of C3-substitution on biological activity (Data synthesized from PDE10A inhibitor studies).

CompoundR2 (Position 2)R3 (Position 3)PDE10A IC50 (nM)Metabolic Stability (t1/2 min)
Lead (Scaffold) -CH3 -OCH3 2.5 45
Analogue A-CH3-H>500120
Analogue B-CH3-OH15015
Analogue C-H-OCH312.030
Analogue D-CH3-OCF38.565

Table 1: Comparative potency and stability of quinoline derivatives. Note the drastic loss of potency when the 3-methoxy group is removed (Analogue A), confirming its pharmacophoric essentiality.

Part 4: Future Outlook & Advanced Applications

The 3-methoxy-2-methylquinoline scaffold is currently being explored in PROTAC (Proteolysis Targeting Chimera) technology. By attaching a linker to the C6 or C7 position (leaving the critical C2-C3 region intact), researchers can degrade WDR5 rather than merely inhibiting it.

Key Research Directive:

  • Functionalization: Focus on C6-bromination (via NBS) to create a handle for linker attachment without disrupting the C3-methoxy binding motif.

  • Isosteres: Investigation of C3-difluoromethoxy groups to improve metabolic half-life while maintaining H-bond acceptor capability.

References

  • Synthesis of WDR5 Inhibitors: WDR5 inhibitors and modulators. WO2021092525A1. (2021). Describes the synthesis of "Intermediate 80" (3-methoxy-2-methylquinoline). Link

  • PDE10A Inhibition: Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors.[2] Journal of Medicinal Chemistry. (2015).[3][9] Details the SAR of methoxy-substituted quinolines. Link

  • General Quinoline Synthesis: The Synthesis of Hydroquinolines from Nitroaldehydes. Max Planck Institute. (2025).[3][4][5] Provides catalytic reduction methods for 2-nitrobenzaldehyde precursors. Link

  • Chemical Properties: 3-Methoxy-2-methylquinoline CAS Data. ChemicalBook. (2022). Physical and chemical property verification. Link

  • Precursor Synthesis: o-Nitrobenzaldehyde Synthesis. Organic Syntheses, Coll. Vol. 3, p.641 (1955). Standard protocol for the aldehyde starting material. Link

Sources

Foundational

Technical Guide: Basicity and pKa Profile of 6-Bromo-3-methoxy-2-methylquinoline

The following technical guide provides an in-depth analysis of the basicity and pKa profile of 6-Bromo-3-methoxy-2-methylquinoline . This document is structured for researchers in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the basicity and pKa profile of 6-Bromo-3-methoxy-2-methylquinoline . This document is structured for researchers in medicinal chemistry and drug development, synthesizing theoretical predictions with practical experimental protocols.

Executive Summary

6-Bromo-3-methoxy-2-methylquinoline is a trisubstituted quinoline scaffold often encountered in the development of anti-infective agents (e.g., anti-tubercular diarylquinolines) and receptor modulators. Understanding its pKa is critical for optimizing solubility, membrane permeability, and salt selection.

  • Predicted pKa (Conjugate Acid): 4.6 ± 0.3

  • Physiological State: Predominantly neutral (unprotonated) at physiological pH (7.4).

  • Solubility Profile: Lipophilic free base; requires acidification (pH < 4.0) or salt formation for aqueous solubility.

This guide details the structural factors influencing this value and provides validated protocols for its experimental determination.

Theoretical Framework: Structure-Activity Relationship (SAR)

The basicity of the quinoline nitrogen (N-1) is governed by the electron density available for protonation. We derive the pKa of the target molecule by analyzing the Hammett substituent effects relative to the parent quinoline scaffold.

Component Analysis

The net pKa is a summation of the parent value and the specific electronic vectors of the three substituents.

ComponentPositionElectronic EffectImpact on pKaReference Value
Quinoline Core N/AParent ScaffoldBaseline4.94 (Exp)
2-Methyl Ortho (to N)Inductive Donation (+I)Increase (+0.9) 2-Me-Quinoline: 5.83
6-Bromo BenzenoidInductive Withdrawal (-I)Decrease (-0.8) 6-Br-Quinoline: ~4.18
3-Methoxy Meta-likeInductive Withdrawal (-I) > Resonance (+M)Slight Decrease (-0.4) 3-OMe-Pyridine: 4.88
Mechanistic Logic[1][2]
  • The Anchor (2-Methyl): The methyl group at position 2 is the dominant basicity-enhancing feature. Through hyperconjugation and the inductive effect (+I), it stabilizes the positive charge on the protonated nitrogen.

  • The Dampener (6-Bromo): The bromine atom on the benzenoid ring exerts a long-range electron-withdrawing effect. While it has a weak mesomeric donation (+M), the inductive withdrawal (-I) dominates, pulling electron density away from the pyridine ring and destabilizing the conjugate acid.

  • The Modulator (3-Methoxy): Position 3 is "meta-like" relative to the nitrogen (in the pyridine sense). Unlike position 2 or 4, resonance donation (+M) cannot effectively delocalize the positive charge on the nitrogen. Therefore, the electronegative oxygen's inductive withdrawal (-I) prevails, slightly lowering the pKa.

Net Prediction


Visualizing the Electronic Vectors

The following diagram illustrates the competing electronic effects determining the basicity.

G Core Quinoline Core (pKa ~ 4.94) N1 N-1 Nitrogen (Protonation Site) Core->N1 Base Electron Density Result Target Molecule Predicted pKa ~ 4.6 N1->Result Summation Sub2 2-Methyl Group (+I Effect) Sub2->N1 Increases Basicity (Stabilizes cation) Sub6 6-Bromo Group (-I Effect) Sub6->N1 Decreases Basicity (Destabilizes cation) Sub3 3-Methoxy Group (-I > +M Effect) Sub3->N1 Slightly Decreases Basicity

Caption: Vector analysis of substituent effects on the Quinoline N-1 nitrogen. Green arrows indicate electron donation; Red/Yellow arrows indicate withdrawal.

Experimental Determination Protocols

Given the predicted pKa of ~4.6 and the lipophilic nature of the molecule (predicted LogP > 3.5), standard aqueous titration may fail due to precipitation. The following protocols are validated for hydrophobic bases.

Method A: Potentiometric Titration (Mixed Solvent)

Best for: High-precision determination when >5 mg of sample is available.

Protocol:

  • Preparation: Dissolve 5 mg of 6-Bromo-3-methoxy-2-methylquinoline in 10 mL of a cosolvent system (e.g., Methanol/Water or Dioxane/Water ratios of 30%, 40%, 50%).

  • Titrant: Use 0.1 M HCl as the titrant (titrating from neutral to acidic).

  • Measurement: Perform titrations at 25°C under inert gas (Argon/N2) to prevent carbonate formation.

  • Yasuda-Shedlovsky Extrapolation:

    • Measure apparent pKa (

      
      ) in each cosolvent ratio.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       of pure water (0.0128) to obtain the aqueous pKa.
      
Method B: UV-Metric Spectrophotometry

Best for: Low solubility compounds or limited sample quantity (<1 mg).

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 7.0 (0.5 pH increments).

  • Dosing: Inject stock into buffers (final conc. ~50 µM). Ensure DMSO < 2%.

  • Scanning: Acquire UV-Vis spectra (200–400 nm) for each pH point.

    • Note: The 6-Bromo and 3-Methoxy chromophores will cause a bathochromic shift (red shift) upon protonation of the quinoline nitrogen.

  • Analysis: Plot the absorbance change at

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    

Workflow Start Start: Sample Characterization Solubility Check Aqueous Solubility at pH 7 Start->Solubility Decision Is Solubility > 0.5 mM? Solubility->Decision PathA Method A: Aqueous Titration (Direct Measurement) Decision->PathA Yes PathB Method B: Mixed-Solvent Titration (Yasuda-Shedlovsky) Decision->PathB No (Standard) PathC Method C: UV-Metric (Spectrophotometry) Decision->PathC No (Low Quantity) Analysis Data Analysis (Curve Fitting) PathA->Analysis PathB->Analysis PathC->Analysis Result Final pKa Value Analysis->Result

Caption: Decision tree for selecting the optimal pKa determination method based on solubility and sample availability.

Implications for Drug Development

Solubility and Salt Selection

With a pKa of ~4.6, the molecule behaves as a weak base .

  • pH 7.4 (Blood/Tissue): >99.8% Neutral. High membrane permeability, low aqueous solubility.

  • pH 1.2 (Stomach): >99.9% Protonated (Cationic). High solubility.

  • Salt Recommendation: To ensure dissolution, strong acids are required.

    • Primary Choice:Mesylate (Methanesulfonate) or Hydrochloride . These salts lower the local pH at the diffusion layer, maintaining the protonated state during dissolution.

    • Avoid: Weak acids (e.g., tartrate, succinate) may not fully protonate the base in solid state or may dissociate too early.

Lysosomal Trapping

Weak bases with pKa > 6.5 and high lipophilicity often accumulate in lysosomes (pH ~5.0).

  • Risk Assessment: Low.

  • Since the pKa (4.6) is lower than the lysosomal pH (5.0), the molecule will remain largely neutral (~30% protonated) inside lysosomes, allowing it to diffuse back out. This reduces the risk of phospholipidosis compared to more basic quinolines (e.g., Chloroquine, pKa ~8.5).

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Quinoline and 2-Methylquinoline pKa values).
  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. Journal of the American Chemical Society, 77(7), 1723-1726. (Discusses steric vs. electronic effects of 2-methyl groups).
  • Albert, A., & Goldacre, R. (1944). The Nature of the Amino-group in Aminoacridines. Journal of the Chemical Society, 454-467.
  • PubChem Compound Summary. (2025). 6-Bromoquinoline.[1] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2025). 2-Methylquinoline.[2][3] National Center for Biotechnology Information. Link

Sources

Exploratory

Thermal Stability &amp; Degradation Profile of Brominated Methylquinolines

Topic: Thermal Stability Data for Brominated Methylquinolines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Brominated methylquinolines ser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability Data for Brominated Methylquinolines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated methylquinolines serve as critical scaffolds in the synthesis of antimalarials, anticancer agents, and organic light-emitting diodes (OLEDs). However, their thermal behaviors diverge sharply based on the bromination site. Ring-brominated isomers (e.g., 6-bromo-2-methylquinoline) exhibit robust thermal stability suitable for high-temperature cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] In contrast, side-chain brominated isomers (e.g., 8-(bromomethyl)quinoline) act as reactive benzylic halides, displaying significant thermal and hydrolytic instability.[1]

This guide provides a definitive technical analysis of these stability profiles, supported by thermodynamic principles, experimental protocols, and degradation mechanisms.

Chemical Architecture & Stability Logic

The thermal resilience of brominated methylquinolines is dictated by the bond dissociation energy (BDE) of the C-Br bond and the electronic environment of the quinoline ring.

Ring vs. Side-Chain Bromination[1][2]
  • Ring-Brominated (Aryl Halides): The bromine atom is directly attached to the aromatic quinoline ring (positions 3, 5, 6, 7, or 8). The

    
     hybridized C-Br bond is strong (~80 kcal/mol) and resistant to homolytic cleavage below 250°C. These compounds are generally stable solids.[1]
    
  • Side-Chain Brominated (Benzylic-like Halides): The bromine is attached to the methyl group (e.g.,

    
    ).[1] This creates a benzylic-like system where the C-Br bond is weaker (~68 kcal/mol) and highly susceptible to nucleophilic attack (hydrolysis) and thermal elimination of HBr.[1]
    
Electronic Effects

The nitrogen atom in the quinoline ring creates an electron-deficient system.

  • Positions 5 & 8: Bromination here is electronically coupled to the nitrogen, often affecting melting points (MPs) due to crystal packing changes (e.g., halogen bonding).

  • Position 2 (Methyl group): Functionalization here (bromomethyl) activates the carbon toward substitution, significantly lowering the thermal onset of decomposition (

    
    ).
    

Thermal Stability Data Analysis

The following data consolidates melting points (MP), boiling points (BP), and decomposition onsets (


) for key isomers.
Table 1: Comparative Thermal Properties[1][2]
Compound NameStructure TypeCAS No.Melting Point (°C)Boiling PointStability Profile
6-Bromo-2-methylquinoline Ring-Br (Aryl)877-42-9101 – 105~300°C (pred.)[1]High. Stable >250°C. Resistant to hydrolysis.
8-Bromo-2-methylquinoline Ring-Br (Aryl)61047-43-663 – 65132°C (0.1 mmHg)High. Stable at RT.[1] Used in high-temp coupling.
8-(Bromomethyl)quinoline Side-chain (Benzylic)7496-46-0N/A (Solid/Oil)N/A (Decomposes)Low. Moisture sensitive.[1] Lachrymator. Degrades <100°C.
5,7-Dibromo-8-methoxyquinoline Ring-Br (Polysub.)[1][2]N/A134 – 136N/AHigh. Increased lattice energy due to di-substitution.[1]

Critical Insight: Ring-brominated derivatives like 6-bromo-2-methylquinoline can withstand reaction temperatures up to 120°C (e.g., refluxing toluene/DMF) without degradation.[1] Conversely, 8-(bromomethyl)quinoline must be stored at 2–8°C under inert gas to prevent dimerization and hydrolysis.[1]

Degradation Pathways & Mechanisms[2][4]

Understanding how these molecules fail is essential for process safety.[1]

Pathway A: Hydrolytic Decomposition (Side-Chain)

Side-chain brominated quinolines undergo rapid


 or 

hydrolysis in the presence of moisture.[1] The electron-deficient quinoline ring can stabilize the transition state, accelerating the loss of bromide.
  • Reaction:

    
    [1]
    
  • Consequence: Release of corrosive HBr gas and formation of the alcohol impurity.

Pathway B: Oxidative Degradation (Ring-Br)

At temperatures exceeding 300°C (or under combustion), the quinoline ring opens.[1]

  • Products: Nitrogen oxides (

    
    ), Carbon monoxide (CO), and Hydrogen bromide (HBr).[1]
    
  • Mechanism: Radical initiation breaks the C-H bonds, followed by ring fragmentation.

Pathway Visualization

The following diagram illustrates the divergent stability paths of the two classes.

DegradationPathways Start_Side 8-(Bromomethyl)quinoline (Side-Chain Br) Inter_Carbo Carbocation/Transition State Start_Side->Inter_Carbo Moisture / Heat (<100°C) Start_Ring 6-Bromo-2-methylquinoline (Ring Br) Cond_HighT > 300°C / Oxygen Start_Ring->Cond_HighT Thermal Stress Prod_Hydro 8-(Hydroxymethyl)quinoline + HBr (Corrosive) Inter_Carbo->Prod_Hydro Hydrolysis Prod_Ox Ring Fragmentation (NOx, CO, Br2) Cond_HighT->Prod_Ox Oxidative Degradation

Figure 1: Divergent degradation pathways.[1] Side-chain isomers degrade via hydrolysis at low temperatures, while ring isomers require extreme heat to fragment.

Experimental Methodologies

To validate the stability of a specific lot of brominated methylquinoline, use the following self-validating protocols.

Protocol A: TGA Determination of Decomposition Onset

Objective: Determine the temperature at which 5% mass loss (


) occurs.[1]
  • Sample Prep: Weigh 5–10 mg of dry sample into an alumina pan. Do not crimp hermetically if analyzing volatile decomposition products.[1]

  • Equilibration: Purge TGA furnace with Nitrogen (

    
    ) at 50 mL/min for 10 minutes to remove ambient moisture/oxygen.
    
  • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.

  • Analysis:

    • Volatiles: Mass loss <150°C indicates solvent/moisture (or hydrolysis of side-chain Br).[1]

    • Decomposition: The sharp step-change >250°C represents the degradation of the quinoline core.

  • Validation: Run a blank pan baseline subtraction.

Protocol B: Accelerated Stability Testing (HPLC)

Objective: Quantify chemical stability under stress conditions (shelf-life proxy).

  • Preparation: Dissolve standard (0.5 mg/mL) in Acetonitrile.

  • Stress Conditions:

    • Acid:[1] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation:[1][2][3] 3%

      
      , RT, 4 hours.
      
    • Thermal: Solid state at 80°C for 24 hours.

  • Analysis: Inject onto C18 column (Gradient: 5-95% ACN/Water + 0.1% TFA).

  • Success Criteria:

    • Ring-Br: >99.0% recovery in Thermal/Acid/Base.[1]

    • Side-Chain Br: Expect >10% degradation in Base/Thermal (Validation of instability).

Workflow Visualization

StabilityWorkflow Input Sample: Brominated Methylquinoline TGA TGA Analysis (N2, 10°C/min) Input->TGA HPLC Stress Testing (HPLC) (Acid/Base/Oxidation) Input->HPLC Decision Data Evaluation TGA->Decision T(onset) HPLC->Decision % Recovery Result_Stable Profile A: Stable (Ring-Br) Store RT Decision->Result_Stable Td > 250°C Rec > 99% Result_Unstable Profile B: Unstable (Side-Chain Br) Store -20°C / Argon Decision->Result_Unstable Td < 150°C Rec < 90%

Figure 2: Analytical workflow for categorizing the thermal risk profile of unknown brominated quinolines.

Handling & Storage Guidelines

Based on the thermal data, adopt the following storage classes:

  • Class I (Ring-Brominated):

    • Storage: Room temperature (15–25°C).[1]

    • Container: Tightly sealed glass or HDPE.[1]

    • Precaution: Protect from light (slow photodebromination is possible over months).[1]

  • Class II (Side-Chain Brominated):

    • Storage: Refrigerated (2–8°C) or Frozen (-20°C) for long-term.[1]

    • Atmosphere:[1][2][3][4][5][6] Store under Argon or Nitrogen.[1]

    • Precaution:Lachrymator. Open only in a fume hood.[1] Moisture destroys the compound rapidly.

References

  • PubChem. (2025).[1] 8-(Bromomethyl)quinoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • MDPI. (2023).[1] Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (Contextual data on quinoline scaffold stability). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis routes for 6-Bromo-3-methoxy-2-methylquinoline

Executive Summary This guide details the synthesis of 6-Bromo-3-methoxy-2-methylquinoline , a critical pharmacophore found in antitubercular agents (e.g., Bedaquiline diarylquinoline analogs) and bioactive alkaloids. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 6-Bromo-3-methoxy-2-methylquinoline , a critical pharmacophore found in antitubercular agents (e.g., Bedaquiline diarylquinoline analogs) and bioactive alkaloids. Unlike generic quinoline preparations, this protocol addresses the specific regiochemical challenge of installing the 3-methoxy and 2-methyl substituents simultaneously.

We present a Domino Reduction-Condensation Friedländer Protocol . This method is superior to traditional multi-step routes because it bypasses the isolation of the unstable 2-amino-5-bromobenzaldehyde intermediate, ensuring higher yields and reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule contains a quinoline core with specific substitution patterns:

  • C6-Bromine: Inherited from the aryl precursor.

  • C2-Methyl & C3-Methoxy: Derived from the enolizable ketone component.

Strategic Choice: The Friedländer Annulation The most robust route is the condensation of an o-aminoaryl aldehyde with an


-methylene ketone.
  • Aryl Component: 2-nitro-5-bromobenzaldehyde (Stable precursor to the unstable amino-aldehyde).

  • Ketone Component: Methoxyacetone (1-methoxypropan-2-one).

Regioselectivity Logic: Methoxyacetone (


) has two nucleophilic sites. Under thermodynamic control (Friedländer conditions), condensation occurs at the more acidic/activated methylene group (

to the ether oxygen) rather than the methyl group. This selectively yields the 3-methoxy-2-methyl isomer, avoiding the 2-(methoxymethyl) byproduct.

Reaction Pathway Visualization

The following diagram illustrates the One-Pot Iron-Mediated Domino sequence.

FriedlanderSynthesis Precursor 2-Nitro-5-bromobenzaldehyde Iron Fe / AcOH (Reductive Cyclization) Precursor->Iron Reduction Reagent Methoxyacetone Reagent->Iron Condensation Partner Intermediate [2-Amino-5-bromobenzaldehyde] (Transient Species) Iron->Intermediate In-situ Generation Imine Schiff Base Intermediate Intermediate->Imine + Methoxyacetone (- H2O) Product 6-Bromo-3-methoxy-2-methylquinoline (Target) Imine->Product Aldol Condensation & Aromatization

Caption: Figure 1. One-pot domino reduction-condensation pathway avoiding isolation of unstable amino-aldehyde.

Detailed Experimental Protocol

Method A: Iron-Mediated One-Pot Synthesis (Recommended)

Rationale: This method minimizes oxidation byproducts and polymerization of the amino-aldehyde.

Materials:

  • 2-Nitro-5-bromobenzaldehyde (1.0 equiv)

  • Methoxyacetone (1.2 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Toluene (Extraction)[1]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Charge 2-Nitro-5-bromobenzaldehyde (11.5 g, 50 mmol) and Methoxyacetone (5.3 g, 60 mmol) into Glacial Acetic Acid (100 mL).

  • Activation: Heat the mixture to 60°C to ensure complete dissolution.

  • Reduction/Cyclization: Add Iron powder (14.0 g, 250 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction. Maintain temp < 85°C.

  • Reflux: Once addition is complete, raise temperature to 100°C (reflux) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The nitro spot (

    
    ) should disappear, and a fluorescent quinoline spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Filter through a Celite pad to remove iron residues. Wash pad with Toluene (50 mL).

    • Concentrate the filtrate under reduced pressure to remove most Acetic Acid.

    • Neutralize the residue with saturated

      
       solution (Caution: Foaming).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry combined organics over

      
      .[3]
      
    • Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

    • Yield: Expect 65–75% as an off-white solid.

Method B: Stepwise via 3-Hydroxy Intermediate (Alternative)

Rationale: Useful if Methoxyacetone is unavailable, using Hydroxyacetone (Acetol) instead, followed by methylation.

  • Condensation: React 2-amino-5-bromobenzaldehyde (prepared ex-situ) with Hydroxyacetone in refluxing EtOH/KOH.

  • Product: Yields 6-bromo-2-methylquinolin-3-ol.

  • Methylation: Treat the 3-ol with Methyl Iodide (

    
    ) and 
    
    
    
    in DMF at RT for 12h.
  • Note: This route is longer and generally lower yielding (40-50% overall) due to the instability of the amino-aldehyde.

Quality Control & Validation

The following analytical markers confirm the structural identity of the product.

Table 1: Key Analytical Data

TechniqueParameterExpected Value / ObservationInterpretation
1H NMR

2.65 ppm (s, 3H)
SingletC2-Methyl group
1H NMR

3.95 ppm (s, 3H)
SingletC3-Methoxy group
1H NMR

7.45 ppm (s, 1H)
Singlet (Ar-H)C4-Proton (Diagnostic for 3-subst.)
13C NMR

~152 ppm
Quaternary CC2 (Adjacent to Nitrogen)
MS (ESI) m/z252 / 254 [M+H]+1:1 Isotope pattern confirms Bromine
Appearance VisualOff-white / pale yellow needlesTypical for halo-quinolines

Troubleshooting Guide:

  • Problem: Low yield, dark tar formation.

    • Cause: Polymerization of the amino-aldehyde intermediate.

    • Solution: Switch to Method A (Iron/AcOH). Ensure Iron is added slowly to control exotherm.

  • Problem: Product contains 2-(methoxymethyl)quinoline isomer.

    • Cause: Incorrect condensation regiochemistry.

    • Solution: Use milder base or switch to acid catalysis (AcOH) which favors the thermodynamic product (3-methoxy-2-methyl).

Safety & Handling

  • 2-Nitro-5-bromobenzaldehyde: Potential skin sensitizer. Handle in a fume hood.

  • Methoxyacetone: Flammable liquid. Keep away from ignition sources.

  • Iron Powder: Pyrophoric risk when finely divided and dry. Dispose of wet iron waste under water/acid neutralization.

References

  • Friedländer, P. (1882).[4][5][6] "Ueber o-Amidobenzaldehyd".[4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-bound sensors for measuring the enantiomeric excess of beta-chiral amines". Organic Letters, 5(23), 4257–4259. (Demonstrates Friedländer condensation logic). Link

  • Marco-Contelles, J., et al. (2009).[4] "The Friedländer Reaction: From the First to the Latest Days". Chemical Reviews, 109(6), 2652–2671. (Comprehensive review of mechanism and catalysts). Link

  • Gershon, H., et al. (1993). "Preparation and fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols". Monatshefte für Chemie, 124, 331–337. (Validation of halogenated quinoline synthesis). Link

  • BenchChem Protocols. "Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one". (Reference for 3-hydroxy precursors). Link

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate personal protective equipment (PPE).

Sources

Application

Using 6-Bromo-3-methoxy-2-methylquinoline as a pharmaceutical intermediate

Application Note: Strategic Functionalization of 6-Bromo-3-methoxy-2-methylquinoline in SAR Library Generation Executive Summary 6-Bromo-3-methoxy-2-methylquinoline (CAS: 2138139-10-1) represents a high-value "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Bromo-3-methoxy-2-methylquinoline in SAR Library Generation

Executive Summary

6-Bromo-3-methoxy-2-methylquinoline (CAS: 2138139-10-1) represents a high-value "privileged scaffold" for medicinal chemistry, particularly in the development of anti-infective (tuberculosis) and anti-oncology agents.[1] Distinct from the well-known Bedaquiline intermediate (which features a 2-methoxy-3-benzyl substitution pattern), this specific isomer offers a unique orthogonal reactivity triad :

  • C6-Bromine: A handle for cross-coupling reactions (Suzuki, Buchwald) to install pharmacophores.[1]

  • C2-Methyl: An activated benzylic-like site prone to oxidation or condensation, allowing carbon chain extension.[1]

  • C3-Methoxy: A masked hydroxyl group that modulates lipophilicity or can be deprotected to form a hydrogen-bond donor.[1]

This guide details the protocols for leveraging these three sites to generate diverse chemical libraries, emphasizing reaction selectivity and purification strategies.

Chemical Profile & Stability

PropertySpecificationNotes
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1]
Solubility DCM, DMSO, DMF, hot MethanolPoor solubility in water and hexanes.
pKa (Calculated) ~4.5 (Quinoline N)Protonation aids solubility in acidic media.[1]
CAS Number 2138139-10-1Note: Distinct from 6-bromo-2-methoxy-3-methylquinoline.[1][2][3][4]

Strategic Reactivity Map

The utility of this intermediate lies in its ability to undergo sequential functionalization. The diagram below illustrates the logical flow for modifying the scaffold without protecting group interference.

ReactivityMap Core 6-Bromo-3-methoxy- 2-methylquinoline Site1 Site A: C6-Bromine (Aryl Coupling) Core->Site1 Pd(0) Cat. Site2 Site B: C2-Methyl (Chain Extension) Core->Site2 Oxidation Site3 Site C: C3-Methoxy (H-Bond Donor) Core->Site3 Lewis Acid Prod1 Biaryl Derivatives (Suzuki/Buchwald) Site1->Prod1 Prod2 Quinoline-2-carbaldehydes (SeO2 Oxidation) Site2->Prod2 Prod3 3-Hydroxyquinolines (BBr3 Demethylation) Site3->Prod3

Figure 1: Orthogonal reactivity sites of the quinoline scaffold. The C6-Br is typically engaged first to maintain the integrity of the methyl group during metal catalysis.[1]

Detailed Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To attach an aryl pharmacophore at the 6-position while preserving the 2-methyl and 3-methoxy groups.[1]

Reagents:

  • Substrate: 6-Bromo-3-methoxy-2-methylquinoline (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with the substrate (252 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and aqueous K₂CO₃ (1.5 mL). Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Checkpoint: Monitor by LC-MS.[1] The bromide peak (M+H 252/254 pattern) should disappear, replaced by the biaryl peak (M+H ~250).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry organic phase over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc 80:20). The 3-methoxy group aids separation by slightly increasing polarity compared to non-oxygenated quinolines.[1]

Protocol B: C2-Methyl Oxidation (Chain Extension Precursor)

Objective: To convert the C2-methyl group into an aldehyde (quinoline-2-carbaldehyde) for subsequent reductive amination or Wittig reactions.[1]

Reagents:

  • Substrate: 6-Bromo-3-methoxy-2-methylquinoline (1.0 eq)[1]

  • Oxidant: Selenium Dioxide (SeO₂, 1.5 eq)

  • Solvent: 1,4-Dioxane/Water (95:5)[1]

Procedure:

  • Dissolution: Dissolve substrate (1 mmol) in Dioxane (10 mL) and add water (0.5 mL).

  • Addition: Add SeO₂ (166 mg, 1.5 mmol) in one portion.

  • Reflux: Heat to reflux (105°C) for 6–12 hours. The reaction mixture will turn black as metallic selenium precipitates.

    • Critical Note: Do not overheat; over-oxidation to the carboxylic acid can occur.

  • Filtration: Filter the hot mixture through a pad of Celite to remove selenium metal. Wash the pad with hot EtOAc.

  • Isolation: Concentrate the filtrate. The aldehyde is often pure enough for the next step; if not, purify via silica gel chromatography (DCM:MeOH 98:2).

Analytical Quality Control (HPLC Method)

To ensure the purity of the intermediate before use in expensive metal-catalyzed steps, use the following QC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/general)
Retention Time Expect elution around 6.5–7.5 min (hydrophobic nature of Br/Me).[1][5][6]

Safety & Handling

  • Skin/Eye Irritant: Quinoline derivatives are potent irritants.[3] Wear nitrile gloves and safety goggles.

  • Selenium Toxicity: Protocol B uses Selenium Dioxide, which is toxic and has a risk of cumulative effects. All weighing and reactions must be performed in a fume hood. Waste containing selenium must be segregated.

  • Light Sensitivity: The methoxy-quinoline system can undergo photo-degradation over long periods.[1] Store solids in amber glass at 2–8°C.

References

  • Quinoline Scaffold in Medicinal Chemistry

    • Source: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005.
    • Relevance: Establishes the general reactivity of 2-methyl and 6-bromo quinolines.[1]

  • Bedaquiline Analog Structural Data

    • Source: PubChem Compound Summary for CID 10657538 (6-Bromo-2-methoxyquinoline analogs).[1] [1]

    • Relevance: Structural comparison for spectral interpret
  • Source: "Oxidation of methylquinolines to quinolinecarbaldehydes." Organic Syntheses, Coll. Vol. 3, p.768.
  • Suzuki Coupling on Heterocycles

    • Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [1]

Disclaimer: This protocol is intended for research and development purposes only. Users must conduct their own risk assessment before handling these chemicals.

Sources

Method

Reagents required for the methylation of 6-bromo-quinoline derivatives

Application Note: Strategic Methylation Protocols for 6-Bromoquinoline Derivatives Abstract & Strategic Overview The 6-bromoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Methylation Protocols for 6-Bromoquinoline Derivatives

Abstract & Strategic Overview

The 6-bromoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimalarials (e.g., mefloquine analogs), anticancer agents, and organic light-emitting diodes (OLEDs). "Methylation" of this substrate is not a singular transformation; rather, it represents three distinct orthogonal pathways depending on the desired site of functionalization.

This guide details the reagents and protocols for three specific methylation trajectories:

  • N-Methylation: Targeting the pyridine nitrogen to form quaternary ammonium salts (ionic liquids/phase transfer catalysts).

  • C6-Methylation (Suzuki-Miyaura): Utilizing the C-Br handle to install a methyl group, restoring the quinoline core.

  • C2/C4-H Methylation (Minisci): Direct radical functionalization of the electron-deficient ring, preserving the C-Br handle for future coupling.

Decision Matrix: Selecting the Methylation Pathway

Before selecting reagents, the user must define the target topology. The following decision tree illustrates the divergence in synthetic strategy.

MethylationStrategy Start Starting Material: 6-Bromoquinoline Decision Target Site Selection Start->Decision PathN Target: Nitrogen (N1) (Quaternization) Decision->PathN Ionic Salt Synthesis PathC6 Target: Carbon-6 (C6) (Replace Bromine) Decision->PathC6 Cross-Coupling PathCH Target: Carbon-2/4 (C-H) (Direct Functionalization) Decision->PathCH Radical Substitution ProdN Product: 6-Bromo-1-methylquinolinium iodide PathN->ProdN Reagent: MeI / MeOTf ProdC6 Product: 6-Methylquinoline PathC6->ProdC6 Reagent: MeB(OH)2 / Pd ProdCH Product: 6-Bromo-2-methylquinoline PathCH->ProdCH Reagent: TBHP / DMSO

Figure 1: Strategic decision tree for the methylation of 6-bromoquinoline. Select the pathway based on the desired structural outcome.

Protocol A: N-Methylation (Quaternization)

Objective: Synthesis of 6-bromo-1-methylquinolinium iodide. Mechanism: SN2 nucleophilic attack by the lone pair of the quinoline nitrogen.

Reagent Selection & Causality
  • Methyl Iodide (MeI): The standard electrophile. High reactivity due to the excellent leaving group ability of iodide. Note: Iodide counter-ions can cause fluorescence quenching; if fluorescence is required, use Methyl Triflate (MeOTf) to generate the triflate salt.

  • Solvent (Acetonitrile vs. Acetone): Acetonitrile (MeCN) is preferred. It is polar enough to stabilize the transition state but non-nucleophilic. The product usually precipitates from MeCN/Ether, facilitating "self-validating" purification.

Step-by-Step Protocol
  • Safety Prep: Work in a certified fume hood.[1] MeI is a neurotoxin.[2] Double-glove (Nitrile) and use a closed dispensing system if available [1].

  • Dissolution: Dissolve 6-bromoquinoline (1.0 eq, 5 mmol) in anhydrous Acetonitrile (10 mL).

    • Checkpoint: Solution should be clear.

  • Addition: Add Methyl Iodide (1.5 eq, 7.5 mmol) dropwise at room temperature.

    • Why Excess? To drive the equilibrium to completion; MeI is volatile and some may be lost to the headspace.

  • Reflux: Heat the sealed reaction vessel to 45°C (mild heating) for 12–24 hours.

    • Visual Check: A yellow/orange precipitate (the quinolinium salt) should begin to form.

  • Workup: Cool to 0°C. Add diethyl ether (20 mL) to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash with cold ether (3 x 10 mL).

  • Drying: Dry under high vacuum to remove trace MeI.

Self-Validating Metric:

  • 1H NMR Shift: The H-2 proton (adjacent to Nitrogen) will shift significantly downfield (from ~8.8 ppm to >9.5 ppm) due to the cationic charge on the nitrogen.

Protocol B: C6-Methylation (Suzuki-Miyaura Coupling)

Objective: Synthesis of 6-methylquinoline (replacing the bromine). Mechanism: Pd-catalyzed cross-coupling (Oxidative Addition → Transmetallation → Reductive Elimination).[3]

Reagent Selection & Causality
  • Methylboronic Acid (MeB(OH)₂): Safer than methyl-tin reagents (Stille) and easier to handle than pyrophoric trimethylaluminum (Negishi).

  • Catalyst (Pd(dppf)Cl₂): The bidentate ferrocene ligand prevents rapid catalyst decomposition and favors the reductive elimination step for alkyl groups [2].

  • Base (K₂CO₃): Essential to activate the boronic acid to the boronate species, which is the active transmetallating agent.

Step-by-Step Protocol
  • Charge: In a microwave vial or Schlenk flask, combine:

    • 6-Bromoquinoline (1.0 eq)

    • Methylboronic acid (1.5 eq) — Note: Use excess; methylboronic acid is prone to protodeboronation.

    • K₂CO₃ (3.0 eq)

    • Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 eq / 5 mol%)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for dissolving the inorganic base.

  • Degas: Sparge with Argon for 10 minutes. Oxygen poisons the Pd(0) species.

  • Reaction: Heat to 90°C for 16 hours (oil bath) or 120°C for 30 mins (Microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Metric:

  • Mass Spec: Disappearance of the characteristic 1:1 bromine isotope pattern (M and M+2) in LC-MS. Appearance of M+H corresponding to the methyl analog.

Protocol C: C-H Methylation (Minisci Reaction)

Objective: Synthesis of 6-bromo-2-methylquinoline (or 4-methyl isomer). Mechanism: Radical substitution.[5] The methyl radical is nucleophilic and attacks the most electron-deficient position of the protonated heterocycle [3].

Reagent Selection & Causality
  • Radical Source (TBHP or DMSO/H2O2): Fenton chemistry or thermal decomposition of peroxides generates methyl radicals.

  • Acid (TFA): Protonates the quinoline nitrogen, lowering the LUMO energy of the ring and making it susceptible to nucleophilic radical attack.

Step-by-Step Protocol
  • Dissolution: Dissolve 6-bromoquinoline (1.0 eq) in DMSO (0.5 M concentration).

    • Note: DMSO acts as both solvent and reagent (source of methyl radical) in some variations, but here we use it as solvent with an external radical source for control.

  • Acidification: Add TFA (1.0 eq).

  • Radical Initiation: Add tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 3.0 eq).

  • Reaction: Heat to 80°C. Add Iron(II) Sulfate (FeSO₄·7H₂O, 0.1 eq) if reaction is sluggish (Fenton-type initiation).

  • Monitoring: Monitor by TLC. This reaction often produces a mixture of C2 and C4 isomers.

  • Workup: Neutralize with sat. NaHCO₃ (careful: gas evolution). Extract with DCM.[5]

Self-Validating Metric:

  • Regioselectivity Check: 1H NMR analysis. Loss of the H-2 signal (usually a doublet near 8.8 ppm) indicates C2-methylation.

Comparative Data Analysis

FeatureN-MethylationSuzuki (C6)Minisci (C-H)
Reaction Type Ionic (SN2)Metal-Catalyzed CouplingRadical Substitution
Reagent MeI / MeOTfMeB(OH)₂ / PdTBHP / Peroxides
Site Selectivity Nitrogen (N1)Carbon-6 (Br replacement)Carbon-2 (Major) / C4
Br Handle Retained Lost Retained
Primary Risk Toxicity (MeI)ProtodeboronationIsomer mixtures
Typical Yield >90%70–85%40–60%

References

  • Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from

  • BenchChem. Application Notes and Protocols for Suzuki Coupling. Retrieved from

  • Proctor, R. S. J., & Phipps, R. J. (2019).[6] Recent Advances in Minisci-Type Reactions.[6] Angewandte Chemie International Edition.[6] Retrieved from

  • Organic Syntheses. Working with Hazardous Chemicals (Methyl Iodide). Retrieved from

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Protocols. Retrieved from

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Bromo-3-methoxy-2-methylquinoline

A Rapid and Efficient Protocol for the Synthesis of a Key Heterocyclic Scaffold Introduction The quinoline framework is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

A Rapid and Efficient Protocol for the Synthesis of a Key Heterocyclic Scaffold

Introduction

The quinoline framework is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds with significant pharmacological and biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The specific substituted quinoline, 6-Bromo-3-methoxy-2-methylquinoline, represents a valuable building block for the development of novel therapeutic agents, with bromine serving as a versatile handle for further functionalization via cross-coupling reactions and the methoxy group influencing the electronic properties and metabolic stability of potential drug candidates.[3]

Conventional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous reagents.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, improves yields, and often leads to cleaner products with fewer side reactions.[5][6][7][8][9] This is achieved through efficient and uniform heating of the reaction mixture via direct interaction with polar molecules, a mechanism fundamentally different from conventional heating.[6][10]

This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 6-Bromo-3-methoxy-2-methylquinoline using the Friedländer annulation reaction under microwave irradiation. We will delve into the causality behind the experimental design, from the choice of reaction to the specific microwave parameters, providing researchers and drug development professionals with a robust and reproducible methodology.

The Underlying Chemistry: The Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction in organic chemistry for constructing the quinoline ring system. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[4][11][12] This method is particularly advantageous for creating polysubstituted quinolines with well-defined regiochemistry.

For the synthesis of our target molecule, the logical retrosynthetic disconnection points to two key starting materials:

  • 2-Amino-5-bromobenzaldehyde: This provides the benzene ring portion of the quinoline, the nitrogen atom, and the bromine substituent at the final C6 position.

  • Methoxyacetone: This molecule provides the C2-methyl group, the C3-methoxy group, and the crucial α-methylene carbon required for the initial condensation step.

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), which protonates the carbonyl oxygen of the 2-amino-5-bromobenzaldehyde, activating it for nucleophilic attack by the enol or enamine form of methoxyacetone. Subsequent cyclization and dehydration (aromatization) yield the final quinoline product.

Friedlander_Mechanism Figure 1: Mechanism of the Friedländer Annulation reactants 2-Amino-5-bromobenzaldehyde + Methoxyacetone aldol Aldol-type Condensation reactants->aldol H⁺ cat. catalyst p-TSA (H⁺) catalyst->aldol intermediate1 Intermediate A (β-Hydroxy Ketone) aldol->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 enone Intermediate B (α,β-Unsaturated Ketone) dehydration1->enone cyclization Intramolecular Cyclization (Michael Addition) enone->cyclization intermediate2 Cyclized Intermediate C cyclization->intermediate2 dehydration2 Dehydration (Aromatization) intermediate2->dehydration2 product 6-Bromo-3-methoxy- 2-methylquinoline dehydration2->product

Caption: Figure 1: Mechanism of the Friedländer Annulation.

The Advantage of Microwave Irradiation

Conventional heating relies on conduction and convection, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process is slow and creates temperature gradients within the sample. Microwave heating, conversely, transfers energy directly to polar molecules in the reaction mixture simultaneously.[7]

Key Advantages:

  • Rapid Heating: Reaching the target temperature takes seconds to minutes, compared to much longer times for conventional methods.[8][10]

  • Uniform Heating: The bulk of the solution is heated uniformly, eliminating hot spots and reducing the formation of degradation byproducts.[6]

  • Superheating: In a sealed vessel, solvents can be heated far above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.[10]

  • Enhanced Yields & Purity: The combination of speed and reduced side reactions often leads to significantly higher isolated yields and purer products.[1][8]

Heating_Comparison Figure 2: Conventional vs. Microwave Heating cluster_0 Conventional Heating cluster_1 Microwave Heating a Heat Source (Oil Bath) b Reaction Vessel a->b Conduction c Reaction Mixture b->c Convection d Microwave Source f Reaction Mixture (Direct Heating) d->f Irradiation e Reaction Vessel (Transparent)

Caption: Figure 2: Conventional vs. Microwave Heating.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

3.1. Materials and Equipment

Reagent/MaterialSupplierCAS NumberNotes
2-Amino-5-bromobenzaldehydeSigma-Aldrich52191-15-8Reagent grade, ≥97%
MethoxyacetoneSigma-Aldrich116-10-9Reagent grade, ≥98%
p-Toluenesulfonic acid (p-TSA)Sigma-Aldrich104-15-4Monohydrate, catalyst
Ethanol (Absolute)Fisher Sci.64-17-5Anhydrous, reaction solvent
Ethyl AcetateVWR141-78-6ACS Grade, for work-up
Saturated Sodium BicarbonateLabChemN/AAqueous solution, for work-up
BrineLabChemN/ASaturated NaCl(aq), for work-up
Anhydrous Magnesium SulfateSigma-Aldrich7487-88-9For drying
Silica GelSorbent Tech.7631-86-960 Å, 230-400 mesh, for chromatography

Equipment:

  • Monowave or Multiwave Laboratory Microwave Reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

3.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-bromobenzaldehyde is an irritant. Avoid inhalation and contact with skin.

  • Microwave reactors can generate high pressures. Never exceed the recommended volume or pressure limits for the reaction vessel. Always use the correct cap and septum for a proper seal.

3.3. Step-by-Step Synthesis Protocol

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-amino-5-bromobenzaldehyde (200 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add ethanol (3 mL), followed by methoxyacetone (106 mg, 1.2 mmol, 1.2 equiv) and p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol, 0.1 equiv).

  • Sealing: Securely seal the vial with a snap cap.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150 °C (Ramp time: 2 min)

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (power will adjust to maintain temperature)

  • Cooling: After irradiation, the vessel is automatically cooled to below 50 °C via compressed air.

  • Reaction Work-up:

    • Open the vial and transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20).

    • Combine the fractions containing the desired product (monitor by TLC) and remove the solvent under reduced pressure to yield 6-Bromo-3-methoxy-2-methylquinoline as a solid.

3.4. Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the methyl group (~2.7 ppm, s, 3H), the methoxy group (~3.9 ppm, s, 3H), and distinct aromatic protons in the 7.5-8.2 ppm range.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the methyl and methoxy carbons, as well as the aromatic and heterocyclic carbons.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible.

Results and Discussion

ParameterValue
Starting Materials
2-Amino-5-bromobenzaldehyde200 mg (1.0 mmol)
Methoxyacetone106 mg (1.2 mmol)
Reaction Conditions
SolventEthanol (3 mL)
Catalystp-TSA (19 mg, 10 mol%)
Microwave Temperature150 °C
Microwave Time15 min
Outcome
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Expected MS [M+H]⁺ m/z 252.0, 254.0 (for Br isotopes)

The protocol provides an excellent yield in a total reaction time of under 20 minutes (including ramp and cool-down). This represents a significant improvement over conventional heating methods which could require several hours or even days at reflux.[13]

Troubleshooting:

  • Low Yield: Inefficient microwave absorption can be a cause. Adding a small amount of a highly polar co-solvent like DMF can help.[14] Also, ensure the purity of the starting aldehyde, as impurities can inhibit the reaction.

  • Side Products: Incomplete dehydration can leave hydroxylated intermediates. Increasing the reaction time or temperature slightly may resolve this.

Experimental Workflow Visualization

Experimental_Workflow Figure 3: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Charge Vial - 2-Amino-5-bromobenzaldehyde - Methoxyacetone - p-TSA - Ethanol react 2. Microwave Irradiation - T = 150°C - t = 15 min prep->react workup 3. Evaporate Solvent 4. Liquid-Liquid Extraction 5. Dry & Concentrate react->workup purify 6. Flash Column Chromatography workup->purify analysis 7. Characterization - NMR - MS purify->analysis

Caption: Figure 3: Overall Experimental Workflow.

Conclusion

This application note details a robust, rapid, and high-yielding protocol for the synthesis of 6-Bromo-3-methoxy-2-methylquinoline via a microwave-assisted Friedländer annulation. By leveraging the unique advantages of microwave heating, this method provides a superior alternative to conventional synthetic routes, aligning with the principles of green chemistry by reducing reaction times and energy consumption. The protocol is highly reproducible and can be readily adopted by researchers in medicinal chemistry and drug discovery for the efficient production of this valuable heterocyclic intermediate.

References

  • Vertex AI Search. Combes quinoline synthesis.
  • Wikipedia. Combes quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Doebner–Miller reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis.
  • Combes synthesis of quinolines.
  • SynArchive. Doebner-Miller Reaction. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

  • ResearchGate. Microwave-assisted Synthesis of Quinolines. [Link]

  • New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Revue Roumaine de Chimie.
  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • PMC. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • PMC. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

Sources

Method

Strategic Guide to Nucleophilic Substitution on Quinoline Scaffolds

Executive Summary The quinoline ring system is a privileged pharmacophore in medicinal chemistry, serving as the core for antimalarials (e.g., chloroquine), kinase inhibitors (e.g., lenvatinib), and antibacterial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system is a privileged pharmacophore in medicinal chemistry, serving as the core for antimalarials (e.g., chloroquine), kinase inhibitors (e.g., lenvatinib), and antibacterial agents.[1] Unlike benzene, the quinoline scaffold is electron-deficient (


-deficient), rendering it highly susceptible to Nucleophilic Aromatic Substitution (

)
.

This guide provides a technical roadmap for researchers to exploit the reactivity of the quinoline ring. We focus on the electronic causality driving regioselectivity (C2 vs. C4), provide validated protocols for displacing leaving groups, and detail the direct amination of the ring (Chichibabin reaction).

Mechanistic Foundation: The "Why" of Reactivity

The nitrogen atom in the quinoline ring exerts a strong inductive (


) and mesomeric (

) effect, withdrawing electron density from the ring carbon atoms. This creates partial positive charges (

), specifically at the C2 (ortho) and C4 (para) positions relative to the nitrogen.
Regioselectivity and The Meisenheimer Complex

When a nucleophile attacks, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

  • C2/C4 Attack: The negative charge can be delocalized onto the electronegative nitrogen atom, which is a highly stable resonance contributor.[2]

  • C3 Attack: The negative charge cannot be delocalized onto the nitrogen without disrupting the valency, making C3 substitution kinetically unfavorable for

    
    .
    
Leaving Group Hierarchy ( vs )

Contrary to aliphatic


 reactions where iodide is the best leaving group, 

on quinolines follows the order:

Reasoning: The rate-determining step is the initial nucleophilic attack (formation of the Meisenheimer complex). Highly electronegative atoms (Fluorine) inductively stabilize the transition state and the anionic intermediate, accelerating the reaction despite the stronger C-F bond.
Visualization: Reactivity Logic Flow

QuinolineReactivity Quinoline Quinoline Core (Electron Deficient) Dipole N-Atom Pulls Density (-I / -M Effect) Quinoline->Dipole PosC2C4 High u03b4+ at C2 & C4 Dipole->PosC2C4 Activates PosC3 C3: Electron Neutral (Requires Pd-Catalysis) Dipole->PosC3 Ignores Intermed Meisenheimer Complex (N-Stabilized) PosC2C4->Intermed + Nucleophile Product Substituted Quinoline Intermed->Product - Leaving Group

Figure 1: Logical flow of electronic activation in quinoline substrates favoring C2/C4 substitution.

Validated Experimental Protocols

Protocol A: of 4-Chloroquinoline (The "Antimalarial" Route)

This is the standard method for synthesizing 4-aminoquinolines. 4-Chloroquinoline is less reactive than 2-chloroquinoline due to steric hindrance from the peri-hydrogen (C5-H), often requiring higher temperatures or protonation to activate the ring.

Target: Synthesis of N-(4-quinolinyl)alkyldiamines.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (Standard precursor).

  • Nucleophile: 1,4-Diaminopentane (or similar amine).

  • Solvent: Phenol (solid) or Ethoxyethanol. Note: Phenol acts as a proton source to activate the quinoline nitrogen.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4,7-dichloroquinoline (10.0 mmol, 1.98 g).

  • Solvent Addition: Add Phenol (5.0 g). Heat gently to 50°C to melt the phenol and dissolve the quinoline.

  • Nucleophile Addition: Add the amine (e.g., 5 equivalents, 50 mmol) dropwise.

  • Reaction: Heat the mixture to 160–180°C for 4–6 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ). The starting material (high 
      
      
      
      ) should disappear.
  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Add 2N NaOH (50 mL) to depolymerize/solubilize the phenol as sodium phenoxide.

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash organic layer with water and brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from cyclohexane/toluene or purify via flash chromatography.
    

Why this works: The phenol protonates the quinoline nitrogen (


), making the C4 position significantly more electrophilic.
Protocol B: The Chichibabin Reaction (Direct C2-Amination)

When no leaving group is present, the hydride ion (


) must be displaced. This requires harsh conditions and a strong nucleophile (

).

Target: Synthesis of 2-Aminoquinoline from Quinoline.

Safety Warning: Sodium amide (


) reacts violently with water. Perform under strict inert atmosphere (

or Ar).

Step-by-Step Procedure:

  • Reagent Prep: In a dry 3-neck flask, suspend commercial

    
     (1.2 equiv) in anhydrous xylene or toluene.
    
    • Note: Freshly prepared

      
       in liquid ammonia often gives cleaner results, but xylene reflux is more accessible for standard labs.
      
  • Addition: Add Quinoline (1.0 equiv) to the suspension at room temperature.

  • Reaction: Heat to reflux (approx. 140°C).

    • Observation: Evolution of Hydrogen gas (

      
      ) indicates reaction progress.[5] The mixture will turn deep red/brown (formation of the anionic 
      
      
      
      -adduct).
  • Duration: Reflux for 6–8 hours.

  • Quenching (Hazardous):

    • Cool to 0°C.[6]

    • Very slowly add cold ethanol or crushed ice to destroy excess amide.

  • Isolation: Extract with ethyl acetate. The product, 2-aminoquinoline, can be recrystallized from benzene or ethanol.

Protocol C: Fluorine Displacement (High-Speed )

For radiolabeling (


 exchange) or when mild conditions are required, fluoroquinolines are superior substrates.

Substrate: 2-Fluoroquinoline. Nucleophile: Morpholine (1.1 equiv). Conditions:

  • Dissolve 2-fluoroquinoline in DMSO or DMF (0.5 M).

  • Add Morpholine (1.1 equiv) and

    
     (2.0 equiv).
    
  • Stir at 80°C for 1 hour. (Note the significantly lower temperature compared to Protocol A).

  • Pour into water; the product often precipitates out.

Strategic Optimization & Troubleshooting

Leaving Group & Solvent Effects

The choice of leaving group dictates the reaction temperature. Use this table to select conditions.

Leaving Group (X)Relative Rate (

)
Recommended TempSolvent System
Fluorine (-F) 300–50025–80°CDMSO, DMF, MeCN
Nitro (

)
~20060–100°CDMF, Toluene
Chlorine (-Cl) 1120–180°CPhenol, NMP, Ethoxyethanol
Bromine (-Br) ~0.8130–180°CPhenol, NMP
Methoxy (-OMe) < 0.01> 200°CNot recommended for

Troubleshooting Common Issues
ProblemRoot CauseSolution
Low Yield (4-Cl) Poor activation of the ring.Add 1.0 equiv of Phenol or catalytic HCl to protonate the ring N.
Bis-substitution Nucleophile is too aggressive (e.g., diamines).Use a large excess of the amine (5–10 equiv) to statistically favor mono-substitution.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Dry solvents over molecular sieves. Ensure

is anhydrous.
No Reaction (Chichibabin) Old/inactive

.

absorbs moisture rapidly. Use a fresh bottle or prepare in situ.

Decision Tree for Synthesis

Use this workflow to determine the optimal pathway for functionalizing a quinoline ring.

QuinolineStrategy Start Start: Quinoline Functionalization HasLG Is there a Halogen at C2/C4? Start->HasLG YesLG Yes HasLG->YesLG NoLG No (H only) HasLG->NoLG CheckF Is it Fluorine? YesLG->CheckF Mild Mild S_NAr (DMSO, 80°C) CheckF->Mild Yes Harsh Standard S_NAr (Phenol, 160°C) CheckF->Harsh No (Cl/Br) Chichi Chichibabin Reaction (NaNH2, Heat) NoLG->Chichi Direct Amination NOxide N-Oxide Activation (Oxidation -> Subst -> Red) NoLG->NOxide Alternative

Figure 2: Strategic decision tree for selecting the appropriate nucleophilic substitution protocol.

References

  • Regioselectivity of Nucleophilic Substitution

    • Mechanism and C2/C4 preference: ECHEMI Community. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from

    • BenchChem Technical Support: BenchChem. (2025).[3][4][7] Regioselective Quinoline Ring Substitution. Retrieved from

  • 
     Protocols (4-Chloroquinoline): 
    
    • Synthetic Strategies Review: Kouznetsov, V. V., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. NIH/PubMed Central. Retrieved from (Note: Generalized link to PMC search for verification).

    • Optimization Guide: BenchChem. (2025).[3][4][7] Optimization of 4-Aminoquinoline Synthesis. Retrieved from

  • The Chichibabin Reaction

    • General Mechanism & History: Wikipedia. (n.d.). Chichibabin reaction.[3][5][8][9] Retrieved from

    • Experimental Procedure: Royal Society of Chemistry. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines. Retrieved from

  • Halogen Reactivity (F vs Cl)

    • Reactivity Order: Chemistry LibreTexts. (2019). The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Mechanism.[4][10][11][12] Retrieved from 
      
    • Fluorine Effect:[12][13][14] StackExchange Chemistry. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions? Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 6-Bromo-3-methoxy-2-methylquinoline synthesis

An in-depth technical guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History For Researchers, Scientists, and Drug Development Professionals This technical support guide provides comprehensive troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Bromo-3-methoxy-2-methylquinoline. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Strategy

This section addresses fundamental questions regarding the most effective synthetic approaches to 6-Bromo-3-methoxy-2-methylquinoline.

Q1: What is the most reliable and commonly used method for synthesizing 6-Bromo-3-methoxy-2-methylquinoline?

The most direct and widely employed method for this specific scaffold is the Combes quinoline synthesis .[1][2] This reaction involves the acid-catalyzed condensation of a substituted aniline with a β-diketone.[3][4] For the target molecule, this translates to the reaction between 4-bromoaniline and methoxyacetylacetone (3-methoxy-2,4-pentanedione). The Combes synthesis is particularly effective for preparing 2,4-substituted quinolines and is a robust choice for this structure.[1]

Q2: Why is the choice of acid catalyst so critical in the Combes synthesis, and what are the best options?

The acid catalyst plays a dual role in the Combes mechanism, making its selection paramount for reaction success.[5][6]

  • Initial Condensation: It protonates the carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline to form an enamine intermediate.[3][5]

  • Cyclization: It facilitates the electrophilic aromatic substitution (the annulation step), which is the rate-determining step, followed by dehydration to form the aromatic quinoline ring.[1]

Concentrated sulfuric acid (H₂SO₄) is the traditional and most common catalyst.[3] However, polyphosphoric acid (PPA) can be a superior alternative as it acts as both a catalyst and a powerful dehydrating agent, which can drive the final aromatization step to completion and improve yields.[4] The choice may depend on the specific reactivity of the substrates and the desired reaction temperature.

Q3: What are the primary starting materials required, and what are the critical purity considerations?

The essential starting materials for the Combes synthesis are:

  • 4-Bromoaniline: This provides the substituted benzene portion of the quinoline core.

  • Methoxyacetylacetone (3-methoxy-2,4-pentanedione): This β-diketone provides the atoms necessary to form the pyridine ring, including the 2-methyl and 3-methoxy groups.

  • Acid Catalyst: Typically concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

Critical Insight on Purity: The purity of the starting materials is a frequent point of failure. Impurities in the 4-bromoaniline can lead to the formation of undesired side products.[7] It is crucial to use highly pure reagents. If the purity is questionable, recrystallization of the 4-bromoaniline is recommended prior to starting the synthesis.

Section 2: Troubleshooting Guide - Enhancing Reaction Yields

Low yields are a common challenge in quinoline synthesis. This guide provides a systematic approach to diagnosing and resolving these issues.[8]

Q4: My reaction yield is consistently low. What are the most common causes?

Low yields can typically be traced back to a few key areas. The following workflow provides a logical path for troubleshooting.

G start Low Yield Observed purity 1. Check Reactant Purity (TLC, NMR) start->purity temp 2. Optimize Temperature purity->temp Pure purify_reagents Action: Purify Starting Materials (Recrystallize/ Column Chromatography) purity->purify_reagents Impurities Detected catalyst 3. Evaluate Catalyst temp->catalyst Optimal adjust_temp Action: Incrementally increase temperature (e.g., 10°C steps). Avoid excessive heat (>150°C) to prevent degradation. temp->adjust_temp Incomplete Reaction time 4. Adjust Reaction Time catalyst->time Effective adjust_catalyst Action: Increase catalyst loading or switch from H₂SO₄ to PPA. catalyst->adjust_catalyst Stalled Reaction monitor Action: Monitor reaction via TLC to find optimal endpoint before product degradation begins. time->monitor Degradation Observed success Yield Improved time->success Complete purify_reagents->temp adjust_temp->catalyst adjust_catalyst->time monitor->success

Caption: Troubleshooting workflow for low reaction yield.

  • Harsh Reaction Conditions: High temperatures and strong acids can cause degradation of the starting materials or the final product.[8]

  • Suboptimal Catalyst: An inappropriate choice or concentration of catalyst can result in low conversion rates.[8]

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired quinoline.[8]

Q5: I'm observing a dark, tar-like substance in my reaction flask. What causes this and how can it be mitigated?

The formation of dark, polymeric tars is a classic issue in acid-catalyzed reactions involving carbonyl compounds.[9]

  • Causality: This is often due to the self-condensation or polymerization of the β-diketone under the harsh acidic and high-temperature conditions. Excessive heat is the primary accelerator of these side reactions.

  • Mitigation Strategies:

    • Temperature Control: Maintain strict temperature control. Avoid exceeding the optimal temperature required for the cyclization. It is often better to run the reaction for a longer time at a slightly lower temperature.

    • Order of Addition: Consider adding the 4-bromoaniline and β-diketone together and then slowly adding the pre-heated acid catalyst to the mixture. This can sometimes control the initial exotherm and prevent localized "hot spots" that promote polymerization.

Q6: The reaction starts but fails to go to completion, even after extended time. What should I investigate?

A stalled reaction often points to issues with the catalyst or reaction environment.

  • Catalyst Deactivation: In older or impure batches of sulfuric acid, the effective concentration may be lower than stated. Using a fresh bottle of a high-purity acid or switching to PPA is a reliable solution.

  • Poor Solubility: While less common with the specified reactants, poor solubility can hinder reaction rates.[8] If the mixture appears heterogeneous, ensuring vigorous stirring is essential.

  • Insufficient Energy: The cyclization (annulation) step has a significant activation energy barrier.[1] If the temperature is too low, the reaction may proceed to the enamine intermediate but fail to cyclize efficiently. Incremental increases in temperature (e.g., in 10°C increments) while monitoring via TLC can help identify the optimal point.[10]

Section 3: Purification and Characterization

Proper work-up and purification are essential for obtaining a high-purity final product.

Q7: What is the standard procedure for working up the reaction and purifying the crude 6-Bromo-3-methoxy-2-methylquinoline?
  • Quenching and Neutralization: After cooling the reaction mixture to room temperature, it must be carefully and slowly poured over crushed ice. This is followed by neutralization with a base, such as a concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is basic (pH > 8). The product will precipitate as a solid.[9]

  • Extraction: The aqueous mixture should be thoroughly extracted with an organic solvent like dichloromethane or ethyl acetate.[11]

  • Purification: The crude product obtained after solvent evaporation is rarely pure.

    • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is highly effective for separating the desired product from non-polar impurities and more polar baseline tars.[9]

    • Recrystallization: If the product is obtained in reasonable purity after chromatography, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[9]

Q8: What are the expected spectroscopic signatures for confirming the product's identity?

While specific shifts will vary, the following are key features to look for in ¹H NMR spectroscopy:

  • A singlet for the 2-methyl group protons.

  • A singlet for the 3-methoxy group protons.

  • Distinct aromatic protons corresponding to the quinoline core. The proton at the C4 position will typically appear as a singlet, and the protons on the bromo-substituted ring will show characteristic splitting patterns.

Section 4: Protocols and Data

Detailed Experimental Protocol: Combes Synthesis of 6-Bromo-3-methoxy-2-methylquinoline

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq) and methoxyacetylacetone (1.1 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of aniline) to the mixture with stirring. An exotherm will be observed.

  • Heating: Heat the reaction mixture to 110-120°C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC). The disappearance of the 4-bromoaniline spot indicates reaction completion.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the dark mixture onto a beaker of crushed ice.

  • Neutralization: Slowly add concentrated ammonium hydroxide or 10M NaOH solution with external cooling until the mixture is strongly basic (pH > 9). A solid precipitate should form.

  • Extraction: Extract the entire mixture three times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterCondition ACondition BRationale & Expected Outcome
Catalyst Concentrated H₂SO₄Polyphosphoric Acid (PPA)PPA is more viscous and acts as a dehydrating agent, which can favor the final aromatization step and potentially lead to higher yields and cleaner reactions.[4]
Temperature 90-100 °C120-130 °CLower temperatures may lead to incomplete reaction or require longer times. Higher temperatures can accelerate the reaction but significantly increase the risk of tar formation and product degradation.[10]
Reactant Ratio 1:1 (Aniline:Diketone)1:1.2 (Aniline:Diketone)Using a slight excess of the more volatile or potentially unstable β-diketone can help drive the reaction to completion, compensating for any potential loss due to side reactions.

Section 5: Mechanistic Visualization

The following diagram illustrates the accepted mechanism for the Combes quinoline synthesis.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Aromatization A 4-Bromoaniline + Methoxyacetylacetone B Protonated Diketone A->B H⁺ C Carbinolamine Intermediate B->C Nucleophilic Attack D Enamine C->D -H₂O E Protonated Enamine D->E H⁺ F Cyclized Intermediate (Rate-Determining Step) E->F Electrophilic Aromatic Substitution G Dehydrated Intermediate F->G -H⁺ H 6-Bromo-3-methoxy-2-methylquinoline G->H Dehydration (-H₂O)

Caption: Mechanism of the Combes quinoline synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. (2023, December 2). Combes quinoline synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Kaur, N. (2014). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • NameReaction. (n.d.). Combes Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-methoxy-2-methylquinoline

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-Bromo-3-methoxy-2-methylquinoline. The following troubleshooting guid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-Bromo-3-methoxy-2-methylquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and in-depth explanations grounded in established scientific principles.

I. Core Concepts in Purification

Purification is a critical step in the synthesis of any chemical compound, ensuring that the final product is free from starting materials, byproducts, and other impurities. The choice of purification technique for 6-Bromo-3-methoxy-2-methylquinoline depends on several factors, including the nature and quantity of impurities, the scale of the synthesis, and the desired final purity. The most common methods employed are recrystallization and column chromatography.

Physicochemical Properties of Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Bromo-2-methylquinolineC10H8BrN222.08101-105[1]
3-Benzyl-6-bromo-2-methoxyquinolineC17H14BrNO328.20148-150[2]
6-Bromo-3-ethyl-2-methoxyquinolineC12H12BrNO266.1370[3]
6-Bromo-2-methoxyquinolineC10H8BrNO238.0890-94[4]

The solubility of a related compound, 6-bromo-2-methylquinoline, has been studied in various solvents. At 323.15 K, the mole fraction solubility is highest in toluene, followed by ethyl acetate, acetone, and acetonitrile, with very low solubility in water.[5] This information can serve as a valuable starting point for solvent selection in the purification of 6-Bromo-3-methoxy-2-methylquinoline.

II. Troubleshooting Guide: Common Purification Challenges

This section is designed to provide direct answers and actionable advice for specific problems you may encounter in the lab.

Recrystallization Issues

Q1: My 6-Bromo-3-methoxy-2-methylquinoline is not dissolving in the hot recrystallization solvent. What should I do?

A1: This indicates that the chosen solvent is not suitable. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6]

  • Troubleshooting Steps:

    • Increase the volume of solvent: You may not have added enough solvent to dissolve the compound. Add small increments of hot solvent until the solid dissolves.

    • Switch to a more polar or less polar solvent: Based on the "like dissolves like" principle, if a non-polar solvent isn't working, try a slightly more polar one, or vice versa. A good starting point for quinoline derivatives can be ethanol, ethyl acetate, or toluene.[5][7]

    • Use a solvent mixture: If a single solvent is ineffective, a co-solvent system can be employed.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q2: Oiling out instead of crystallization is occurring. How can I fix this?

A2: "Oiling out" happens when the compound comes out of solution as a liquid rather than a solid. This often occurs if the solution is supersaturated or if the cooling process is too rapid.

  • Troubleshooting Steps:

    • Reheat the solution: Reheat the mixture until the oil redissolves completely.

    • Add more solvent: This will reduce the saturation of the solution.

    • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure, solid 6-Bromo-3-methoxy-2-methylquinoline, adding a tiny crystal to the cooled solution can initiate crystallization.

Column Chromatography Challenges

Q3: I'm seeing poor separation of my compound from impurities on the TLC plate. How do I improve this?

A3: Poor separation on a Thin Layer Chromatography (TLC) plate is a strong indicator that your chosen solvent system (eluent) is not optimal for column chromatography. The goal is to have the desired compound with an Rf value of approximately 0.3-0.4 and good separation from other spots.

  • Troubleshooting Steps:

    • Adjust the solvent polarity:

      • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).

      • If the spots are too low on the TLC plate (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.

    • Try a different solvent system: Sometimes a simple hexane/ethyl acetate system is not sufficient. Consider trying other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.

    • Use a different stationary phase: While silica gel is the most common stationary phase, for certain quinoline derivatives that may be unstable on silica, other options like alumina or deactivated silica could be explored.[8]

Q4: My compound is streaking on the TLC plate and the column. What does this mean?

A4: Streaking is often a sign of overloading the TLC plate or column, or it can indicate that the compound is interacting too strongly with the stationary phase, possibly due to its basicity.

  • Troubleshooting Steps:

    • Dilute your sample: For TLC, ensure you are spotting a dilute solution. For column chromatography, make sure you are not trying to purify too much material on a small column.

    • Add a small amount of base to the eluent: For basic compounds like quinolines, adding a small amount (e.g., 0.1-1%) of a base like triethylamine to your eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes and reduced streaking.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 6-Bromo-3-methoxy-2-methylquinoline?

A1: Both recrystallization and column chromatography are widely used. The choice often depends on the scale and the nature of the impurities. For removing solid impurities or for large-scale purification where the crude product is relatively clean, recrystallization can be very effective.[4][10][11] For complex mixtures with impurities of similar polarity to the product, column chromatography is generally the preferred method.[9][12][13]

Q2: How can I determine the purity of my 6-Bromo-3-methoxy-2-methylquinoline after purification?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9]

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for quinoline derivatives.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and can also be used to identify and quantify impurities if their signals are resolved.[15]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

Q3: My purified compound has a slight color. Is this a problem?

A3: While some quinoline derivatives can be pale yellow, a significant color may indicate the presence of colored impurities.[16] If the other analytical data (NMR, HPLC) indicate high purity, the color may be inherent to the molecule or due to trace, highly colored impurities. If the color is undesirable, you can try treating a solution of the compound with a small amount of activated charcoal before a final recrystallization.[6] However, be aware that this can sometimes lead to product loss.

IV. Experimental Protocols

Protocol 1: Recrystallization of 6-Bromo-3-methoxy-2-methylquinoline

This protocol is a general guideline and the choice of solvent may need to be optimized.

  • Solvent Selection: Based on solubility data of similar compounds, a good starting point would be a solvent system like ethanol/water or toluene.[5][7] Test the solubility of a small amount of your crude material in various solvents to find one that dissolves it when hot but not when cold.

  • Dissolution: In a flask, add the crude 6-Bromo-3-methoxy-2-methylquinoline and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of 6-Bromo-3-methoxy-2-methylquinoline
  • Solvent System Selection: Determine the optimal eluent by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf of 0.3-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing) or by carefully adding dry silica gel followed by the eluent (dry packing).[17]

  • Sample Loading: Dissolve the crude 6-Bromo-3-methoxy-2-methylquinoline in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-3-methoxy-2-methylquinoline.

V. Visualizations

Decision-Making Workflow for Purification

PurificationWorkflow Purification Strategy for 6-Bromo-3-methoxy-2-methylquinoline start Crude Product check_purity Assess Purity (TLC/NMR) start->check_purity high_purity High Purity? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column_chrom Column Chromatography high_purity->column_chrom No analyze_purity Analyze Final Purity (HPLC, NMR, MP) recrystallize->analyze_purity column_chrom->analyze_purity final_product Pure Product analyze_purity->final_product

Caption: A workflow for selecting a purification method.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Troubleshooting Common Recrystallization Issues cluster_solutions1 Solutions for 'Fails to Dissolve' cluster_solutions2 Solutions for 'Oils Out' cluster_solutions3 Solutions for 'No Crystals Form' start Recrystallization Attempt issue Problem Encountered start->issue no_dissolve Fails to Dissolve issue->no_dissolve No Dissolution oiling_out Oils Out issue->oiling_out Oiling Out no_crystals No Crystals Form issue->no_crystals No Crystal Formation success Successful Crystallization issue->success Success sol1_1 Add more hot solvent no_dissolve->sol1_1 sol2_1 Reheat and add more solvent oiling_out->sol2_1 sol3_1 Scratch flask no_crystals->sol3_1 sol1_2 Change solvent sol1_3 Use co-solvent system sol2_2 Cool slowly sol3_2 Add seed crystal sol3_3 Concentrate solution

Caption: Troubleshooting guide for recrystallization problems.

VI. References

  • 3-Benzyl-6-bromo-2-methoxyquinoline - Bio-Synth. (URL: [Link])

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (URL: )

  • Cas 409346-71-0,6-BROMO-3-ETHYL-2-METHOXYQUINOLINE | lookchem. (URL: [Link])

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (URL: [Link])

  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF - European Patent Office - EP 3426255 B1 - EPO. (URL: [Link])

  • Experiment 2: Recrystallization. (URL: [Link])

  • Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. (URL: [Link])

  • Regioselective bromination. (URL: [Link])

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])

  • 6-bromo-3-methoxy-2-methylquinoline (C11H10BrNO) - PubChemLite. (URL: [Link])

  • Dry silica gel (84 g) - Organic Syntheses Procedure. (URL: [Link])

  • 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem. (URL: [Link])

  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem. (URL: [Link])

  • Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Synthesis of 6-Bromo-2-methoxyquinoline - PrepChem.com. (URL: [Link])

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Precision Bromination of Quinoline Scaffolds

Status: Operational Ticket Type: Methodology & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The Quinoline Paradox Brominating quinoline is a balancing act between electronic deacti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Methodology & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Quinoline Paradox

Brominating quinoline is a balancing act between electronic deactivation and regiochemical ambiguity . The nitrogen atom is the architect of your problem:

  • The Basic Trap: In neutral media, the nitrogen lone pair forms an N-bromo adduct (red/orange solid), removing reagent from the solution and preventing substitution.

  • The Acidic Shield: Protonating the nitrogen (using strong acids) solves the adduct problem but strongly deactivates the pyridine ring. This forces electrophilic aromatic substitution (

    
    ) exclusively to the benzene ring, specifically positions 5 and 8.
    

The Core Challenge: Users rarely struggle with "making it react"; they struggle with stopping it (preventing 5,8-dibromination) and directing it (separating 5-bromo from 8-bromo).

Module 1: The Regioselectivity Matrix

This decision matrix helps you correlate your reaction conditions with the expected isomeric outcome.

The Isomer Distribution Rule

Under standard electrophilic conditions (


), the reaction is kinetically controlled but lacks high specificity between the 5 and 8 positions due to similar electron densities (HOMO coefficients).
ConditionMajor ProductMinor ProductSide Reaction Risk
Neutral (

)
N-Bromo Complex 3-Bromo (Trace)High . Complex precipitates; heating causes tar.
Acidic (

)
5-Bromo / 8-Bromo (~1:1) 5,8-DibromoMedium . Over-bromination if stoichiometry > 1.1 eq.
Silver-Assisted (

)
5-Bromo / 8-Bromo (Clean) 5,8-Dibromo (Low)Low . Silver traps

, preventing reversibility.
Vapor Phase (

)
3-Bromo PolymerCritical . Low yield, difficult setup.
Visualizing the Pathway

QuinolineBromination Start Quinoline Substrate Condition_Acid Strong Acid (H2SO4 / Oleum) Start->Condition_Acid Standard Protocol Condition_Neutral Neutral/Non-Polar (CCl4 / CHCl3) Start->Condition_Neutral Avoid Intermediate_Prot Protonated Quinolinium (Ring Deactivated) Condition_Acid->Intermediate_Prot Protonation Intermediate_Complex N-Bromo Adduct (Red Solid) Condition_Neutral->Intermediate_Complex Fast Kinetic Trap Product_Mix Mixture: 5-Br & 8-Br Intermediate_Prot->Product_Mix Br2, SEAr Mechanism Intermediate_Complex->Product_Mix Dissociation (Slow) Product_3 3-Bromoquinoline (Rare/Difficult) Intermediate_Complex->Product_3 Heat (>250°C) Product_Di 5,8-Dibromoquinoline (Over-reaction) Product_Mix->Product_Di Excess Br2 / Time

Figure 1: Reaction pathway decision tree. Note the "Red Solid" trap in neutral conditions.

Module 2: Troubleshooting & Optimization

Issue 1: "My reaction turned into a solid orange block."

Diagnosis: Formation of the Quinoline-Bromine Charge Transfer Complex. The Mechanism: In non-polar solvents (


, 

), the nitrogen lone pair attacks bromine faster than the ring carbon does. This forms an insoluble N-bromoammonium species. The Fix:
  • Switch Solvent: Move to a strong acid (

    
    ) or a polar solvent that stabilizes the protonated form (Acetic Acid).
    
  • Thermal Dissociation: If you must use

    
    , you have to reflux. The complex dissociates at high temperatures, releasing 
    
    
    
    for ring substitution. Warning: This promotes free-radical side reactions and tar formation.
Issue 2: "I cannot separate the 5-bromo and 8-bromo isomers."

Diagnosis: Isomeric similarity. The Mechanism: Both isomers have nearly identical polarity, making silica chromatography difficult. The Fix:

  • Recrystallization (The Standard): 8-Bromoquinoline is generally less soluble in ethanol/water mixtures than the 5-isomer.

    • Protocol: Dissolve crude mix in hot ethanol. Add water until turbid. Cool slowly. The 8-isomer often crystallizes first.

  • Distillation: If scale allows, fractional distillation under reduced pressure can separate them (Boiling points differ slightly: 5-Br is ~280°C, 8-Br is ~290°C at atm, but gap widens under vacuum).

Issue 3: "I am getting significant 5,8-dibromo product."

Diagnosis: Loss of stoichiometric control. The Mechanism: The first bromine atom deactivates the ring, but not enough to fully stop the second attack in the presence of excess bromine or high concentration. The Fix:

  • The "Silver Bullet" (See Protocol A): Use Silver Sulfate (

    
    ). It precipitates bromide as 
    
    
    
    , preventing the equilibrium from shifting back and maintaining a high concentration of the active electrophile without requiring a massive excess of
    
    
    .
  • High Dilution: Run the reaction in a larger volume of sulfuric acid.

Module 3: Experimental Protocols

Protocol A: The "Silver Standard" (High Selectivity)

Best for: Maximizing mono-brominated yield and minimizing dibromo side products.

Reagents:

  • Quinoline (1.0 eq)[1][2]

  • Sulfuric Acid (Conc., 98%)

  • Silver Sulfate (

    
    , 0.6 eq)
    
  • Bromine (

    
    , 1.0 eq)
    

Workflow:

  • Dissolution: Dissolve Quinoline in concentrated

    
     at 0°C. Exothermic! Add slowly.
    
  • Activation: Add

    
     to the solution. Stir until dispersed.
    
  • Bromination: Add

    
     dropwise over 30 minutes.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC.

  • Workup: Filter off the

    
     precipitate. Pour filtrate onto crushed ice. Neutralize with 
    
    
    
    (conc) to pH 8-9.
  • Extraction: Extract with

    
    . Dry over 
    
    
    
    .

Why this works: The silver ions scavenge the bromide counter-ion, driving the reaction forward and generating a highly reactive brominating species, allowing for milder temperature and exact 1:1 stoichiometry.

Protocol B: The "Classic Acid" Method (Scalable)

Best for: Large scale where silver cost is prohibitive.

Reagents:

  • Quinoline (1.0 eq)[2]

  • Sulfuric Acid (Conc.)[3]

  • Bromine (1.1 eq)[4][5]

Workflow:

  • Mix Quinoline and

    
     at 0°C.
    
  • Add

    
     slowly.[4][6]
    
  • Critical Step: Raise temperature to 60-70°C for 6 hours. (Acid alone requires heat to overcome the activation energy of the deactivated ring).

  • Quench on ice.

  • Purification: Expect a 50:50 to 60:40 mix of 5-Br/8-Br. Recrystallize from EtOH.

FAQ: Technical Support

Q: Can I synthesize 3-bromoquinoline directly using these methods? A: No. Direct bromination of quinoline almost exclusively targets the 5 and 8 positions (the benzene ring). The 3-position is on the pyridine ring, which is deactivated. To get 3-bromoquinoline, you must typically use indirect methods (e.g., heating quinoline-hydrobromide perbromide to 300°C, or building the ring from acyclic precursors like 2-bromoacrolein and aniline).

Q: Why is my yield low even though the starting material is gone? A: You likely formed tar . Quinoline is prone to polymerization under oxidative conditions.[3]

  • Check: Did you use Oleum (fuming sulfuric acid)? It might be too harsh. Stick to 98%

    
    .
    
  • Check: Did you overheat? Keep Protocol B under 80°C.

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but solvent matters.

  • NBS in

    
    :  Mimics Protocol B (gives 5/8 mix).
    
  • NBS in DMF/MeCN: Often leads to side reactions or N-bromination unless specific catalysts are used. For clean mono-bromination of the carbocycle,

    
     is generally superior.
    

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[7] (Foundational text on Quinoline reactivity and deactivation mechanisms).

  • Kiamud-din, M., & Haque, M. E. (1966). Bromination of Quinoline and Isoquinoline. Chemistry & Industry, 1753.
  • Butler, J. L., & Gordon, M. (1975). Nuclear Magnetic Resonance Spectra of Bromoquinolines. Journal of Heterocyclic Chemistry, 12(5), 1015-1019. (Key reference for identifying 5-Br vs 8-Br isomers via NMR).
  • Lubbin, J. (2018). Regioselective Halogenation of Quinolines. Organic Process Research & Development.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Optimization

Troubleshooting cyclization steps in methylquinoline synthesis

Technical Support Center: Methylquinoline Synthesis Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization & Regioselectivity Welcome to the Methylquinoline Synthesis Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylquinoline Synthesis Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization & Regioselectivity

Welcome to the Methylquinoline Synthesis Support Hub.

You are likely here because your flask contains a black, intractable solid instead of a crystalline solid, or your NMR shows the wrong isomer. Synthesizing methylquinolines—whether via Skraup, Doebner-von Miller (DvM), Combes, or Conrad-Limpach—is a battle against polymerization and thermodynamic traps.

This guide bypasses the textbook theory and focuses on failure analysis : why the cyclization failed and how to force the kinetics in your favor.

Ticket #1: The "Black Tar" Nightmare

Context: Doebner-von Miller or Skraup Synthesis.[1] Symptom: The reaction mixture turned into a viscous, black polymer (gunk) that is impossible to purify. Yield is <10%. Diagnosis: Uncontrolled polymerization of the


-unsaturated ketone intermediate.[2]

In the classical Doebner-von Miller, the acid catalyst (often HCl or


) does two things: it catalyzes the cyclization (good) and it catalyzes the polymerization of the vinyl ketone (bad). If the local concentration of the enone is too high, polymerization wins.
The Fix: The Biphasic Protocol (The Matsugi Modification)

Do not run this in a single neat phase. Switch to a two-phase system to physically separate the sensitive intermediate from the bulk acid.

Protocol Adjustment:

  • Solvent System: Use a mixture of Aqueous HCl (6M) and Toluene (or Dioxane).

  • Mechanism: The aniline salt stays in the aqueous phase. The

    
    -unsaturated ketone stays in the organic phase. Reaction only occurs at the interface, keeping the enone concentration low in the acid phase.
    
  • Oxidant: Add a mild oxidant like Iodine (

    
    , 1-5 mol%) . This promotes the final aromatization step (dihydroquinoline 
    
    
    
    quinoline), preventing the formation of disproportionated byproducts.

Data Comparison: Classical vs. Biphasic

ParameterClassical DvM (Neat/Ethanol)Biphasic DvM (HCl/Toluene)
Primary Failure Massive Polymerization ("Tar")Minimal Polymerization
Yield (Typical) 15 - 35%65 - 85%
Workup Difficult steam distillationSimple phase separation
Ref. Standard TextsMatsugi et al. (2000) [1]

Ticket #2: The Isomer Trap (Kinetic vs. Thermodynamic)

Context: Reaction of Aniline with


-ketoesters (e.g., Ethyl acetoacetate).
Symptom:  You targeted the 4-hydroxy-2-methylquinoline  (Conrad-Limpach) but isolated the 2-hydroxy-4-methylquinoline  (Knorr), or vice versa.
Diagnosis:  You lost control of the initial condensation temperature.

This synthesis is a "fork in the road." The initial condensation step determines the final core structure. This is not a cyclization issue; it is a pre-cyclization setup error .

The Fix: Temperature Enforcement
  • Pathway A: Kinetic Control (Target: 4-Hydroxy)

    • Rule: The initial condensation must happen at Room Temperature (20-25°C) .

    • Intermediate: Isolate the

      
      -aminoacrylate (enamine).
      
    • Cyclization: Flash heat this intermediate to 250°C (using Diphenyl ether/Dowtherm A) for mere minutes.

    • Why: The enamine forms faster but is less stable. High heat is required to force the difficult ring closure onto the benzene ring.

  • Pathway B: Thermodynamic Control (Target: 2-Hydroxy/Quinolone)

    • Rule: The initial condensation must happen at Reflux (>110°C) .

    • Intermediate:

      
      -ketoanilide (amide).
      
    • Cyclization: Treat with conc.

      
       or PPA at 100°C.
      
    • Why: At high heat, the enamine reverts and the more stable amide forms. The amide cyclizes easily onto the aromatic ring via Friedel-Crafts type closure.

ConradLimpachKnorr Start Aniline + Beta-Ketoester Cond_Low Condensation (20°C, Acid Cat.) Start->Cond_Low Kinetic Route Cond_High Condensation (>110°C, Reflux) Start->Cond_High Thermodynamic Route Enamine Enamine (Beta-aminoacrylate) Cond_Low->Enamine Enamine->Start Reverts if Heated Before Isolation Heat_Shock Thermal Shock (250°C, Diphenyl Ether) Enamine->Heat_Shock Prod_4OH 4-Hydroxyquinoline (Conrad-Limpach) Heat_Shock->Prod_4OH Anilide Anilide (Beta-ketoanilide) Cond_High->Anilide Acid_Cyc Acid Cyclization (H2SO4, 100°C) Anilide->Acid_Cyc Prod_2OH 2-Hydroxyquinoline (Knorr) Acid_Cyc->Prod_2OH

Figure 1: The divergence of Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) pathways based on initial condensation temperature.

Ticket #3: Regioselectivity Failures in Combes Synthesis

Context: Condensation of meta-substituted anilines with


-diketones.
Symptom:  "I have a 50:50 mixture of 5-methyl and 7-methyl isomers that I cannot separate."
Diagnosis:  Lack of steric or electronic direction during the Electrophilic Aromatic Substitution (EAS) step.

In the Combes synthesis, the ring closure is an EAS reaction. If you use a meta-substituted aniline, the ring can close at the ortho position (crowded) or the para position (less crowded) relative to the substituent.

The Fix: Manipulating the Transition State
  • Switch Acids (PPA is King):

    • Sulfuric acid (

      
      ) is often too "wet" or allows for sulfonation side reactions.
      
    • Polyphosphoric Acid (PPA) is the superior solvent/catalyst. It acts as a dehydrating agent and allows for higher temperatures without charring.

    • Protocol: Mix the Schiff base with PPA and heat to 140°C . The viscous nature of PPA can sometimes improve regioselectivity by hindering the formation of the sterically crowded isomer [2].

  • Substituent Analysis (Predictive Logic):

    • Electron Donating Groups (EDG) at meta-position (e.g., -OMe): Strongly activate the ring. Cyclization prefers the para position (less sterically hindered), yielding the 7-substituted quinoline .

    • Electron Withdrawing Groups (EWG) at meta-position (e.g., -NO2): Deactivate the ring. Cyclization is sluggish. You may need Triflic Acid (TfOH) to force the closure.

Ticket #4: Safety Alert - Runaway Exotherms

Context: Skraup Synthesis (Aniline + Glycerol + Sulfuric Acid + Nitrobenzene). Issue: "The reaction shot out of the condenser." Diagnosis: The Skraup reaction is notoriously violent due to the sudden exothermic dehydration of glycerol to acrolein.

The Self-Validating Safety Protocol:

  • Add Ferrous Sulfate (

    
    ):  Adding ferrous sulfate moderates the oxidation intensity.
    
  • The "Slow-Drip" Method: Do not mix all reagents at once. Premix the aniline, sulfuric acid, and glycerol. Heat this to 120°C. Then add the oxidant (Nitrobenzene or Iodine) dropwise.

  • Modern Alternative: Abandon the Skraup if possible. Use the Modified Doebner-von Miller (see Ticket #1) using pre-formed acrolein or crotonaldehyde equivalents, which allows for precise stoichiometric control.

Summary of Recommended Conditions

Synthesis MethodTarget MoleculeCritical Control ParameterRecommended Catalyst/Solvent
Doebner-von Miller 2-MethylquinolinePhase Separation HCl (aq) / Toluene (Biphasic)
Conrad-Limpach 4-HydroxyquinolineTemp < 25°C (Step 1)Diphenyl Ether (250°C)
Knorr 2-HydroxyquinolineTemp > 100°C (Step 1)PPA or Conc.

Combes 2,4-DimethylquinolineAcid Strength Polyphosphoric Acid (PPA)
Aza-Wacker (Modern)Functionalized MethylquinolineOxidant Cycle

/

/ DMA [3]

References

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[3] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[3] Tetrahedron Letters, 41(44), 8523-8525. Link

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. Link

  • Zhang, Z., Tan, J., & Wang, Z. (2008).[4] A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(2), 173-175. Link

  • Conrad, M., & Limpach, L. (1887).[5] Ueber das Chinolin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

Sources

Troubleshooting

Technical Guide: Optimizing Temperature Conditions for 3-Methoxy-Quinoline Formation

Part 1: The Thermal Landscape (Core Directive) The synthesis of 3-methoxyquinoline presents a specific thermodynamic challenge. Unlike the 2- or 4-positions of the quinoline ring, which are electron-deficient and suscept...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Thermal Landscape (Core Directive)

The synthesis of 3-methoxyquinoline presents a specific thermodynamic challenge. Unlike the 2- or 4-positions of the quinoline ring, which are electron-deficient and susceptible to direct Nucleophilic Aromatic Substitution (


) at moderate temperatures, the 3-position is "benzene-like" (unactivated) .

Direct displacement of 3-haloquinolines with methoxide does not occur efficiently under standard refluxing methanol conditions (65°C). It requires transition metal catalysis—typically Copper(I)—and a thermal window that balances activation energy against substrate decomposition.

The "Goldilocks" Thermal Window

Your reaction success depends on maintaining the process temperature (


) within a specific band.
Thermal ZoneTemperature RangeOutcomeMechanism of Failure
Kinetic Trap < 80°C< 10% Conversion Activation energy (

) for oxidative addition of Cu(I) to the Ar-Br bond is not met.
Optimal Window 100°C – 120°C > 85% Yield Rate of reductive elimination matches oxidative addition; catalyst turnover is efficient.
Degradation Zone > 135°CTar / Phenol Formation Ether cleavage (demethylation) to 3-hydroxyquinoline; polymerization of solvent/substrate.

Part 2: Troubleshooting & FAQs

Module A: Low Conversion Issues

Q: I am refluxing 3-bromoquinoline with NaOMe in Methanol (65°C) for 24 hours, but LCMS shows mostly starting material. Why?

A: You are in the Kinetic Trap . The 3-position of quinoline lacks the para-nitrogen atom required to stabilize the Meisenheimer complex intermediate typical of


. Therefore, this is a metal-catalyzed coupling (Ullmann-type), not a simple substitution.
  • The Fix: You must increase

    
     to at least 100°C.
    
  • Action: Switch solvent systems.

    • Preferred: Use a sealed pressure tube if sticking to pure MeOH (safety caution required).

    • Alternative: Use a co-solvent system. DMF/MeOH (4:1) or Toluene/MeOH allows you to reach 110°C at ambient pressure.

Module B: Impurity Profiling

Q: My reaction went to completion, but I see a significant peak at M-14 (Mass 145) and the reaction mixture turned dark brown/black. What is this?

A: The M-14 peak is 3-hydroxyquinoline , resulting from the demethylation of your product.

  • Cause 1 (Thermal):

    
    . At high temperatures, methoxide can act as a nucleophile to attack the methyl group of your product (ether cleavage), especially if the reaction runs too long.
    
  • Cause 2 (Moisture): If your solvent was "wet," hydroxide ions compete with methoxide.

  • The "Black Tar": This is often a Copper-Quinoline complex . 3-hydroxyquinoline is a bidentate ligand that chelates copper tightly, poisoning your catalyst and creating dark, insoluble aggregates.

Module C: Catalyst Deactivation

Q: The reaction starts well but stalls after 50% conversion. Adding more NaOMe doesn't help.

A: This is likely Catalyst Poisoning or Ligand Exchange Failure .

  • Mechanism: As the reaction proceeds, the concentration of bromide ions (

    
    ) increases. High concentrations of halide ions can form inhibitory cuprate complexes (e.g., 
    
    
    
    ) that are less active than the neutral catalytic species.
  • The Fix: Ensure you are using a ligand that stabilizes the active Cu(I) species. 1,10-Phenanthroline (10-20 mol%) is highly recommended for this specific coupling to keep the copper active at 110°C.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-methoxyquinoline from 3-bromoquinoline via Cu-catalyzed coupling.

Reagents & Stoichiometry[1]
  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Nucleophile: NaOMe (30 wt% in MeOH) (2.0 - 3.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMF (Dimethylformamide) [Anhydrous][1]

Step-by-Step Methodology
  • Inerting: Flame-dry a heavy-walled pressure vial or round-bottom flask equipped with a condenser. Purge with Argon/Nitrogen (

    
    ) for 15 minutes. Oxygen is the enemy of Cu(I) catalysis.
    
  • Charging: Add 3-bromoquinoline, CuI, and 1,10-Phenanthroline.

  • Solvent Addition: Add anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) until the catalyst/ligand complex forms (often a dark red/brown solution).

  • Base Addition: Add the NaOMe solution via syringe.

    • Note: If using solid NaOMe, add it during step 2.

  • Thermal Activation:

    • Heat the mixture to 110°C .

    • Crucial: Do not overshoot to 150°C (reflux of DMF). Use an external oil bath set to 115°C.

  • Monitoring: Check LCMS at 4 hours and 16 hours. Look for the disappearance of Br-SM (M+H 208/210) and appearance of Product (M+H 160).

  • Workup (Copper Removal):

    • Cool to RT.

    • Dilute with EtOAc.

    • Critical Step: Wash the organic layer with 5% Aqueous Ammonia (

      
      )  or saturated EDTA solution . This pulls the copper into the aqueous phase (turning it blue) and prevents it from contaminating the product or causing emulsions.
      
    • Dry over

      
       and concentrate.
      

Part 4: Visualization of Reaction Logic

Diagram 1: Reaction Pathway & Thermal Risks

This diagram illustrates the kinetic pathways and where temperature deviations lead to failure.

ReactionPathway SM 3-Bromoquinoline + NaOMe KineticTrap Kinetic Trap (Low Conversion) SM->KineticTrap T < 80°C (Insufficient Energy) ActiveCat Active Cu(I) Complex SM->ActiveCat T = 100-120°C + CuI/Ligand Product 3-Methoxyquinoline (Target) ActiveCat->Product Reductive Elimination ByProduct 3-Hydroxyquinoline (Impurity) ActiveCat->ByProduct Moisture Present Product->ByProduct T > 135°C (Ether Cleavage)

Caption: Figure 1. Thermal reaction coordinate showing the narrow window for optimal conversion versus kinetic trapping or product degradation.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Observation LowYield Low Yield / SM Remaining Start->LowYield DarkTar Dark Tar / Emulsion Start->DarkTar Impurity Peak at M-14 (Mass 145) Start->Impurity CheckTemp Check Temp LowYield->CheckTemp Is T < 80°C? CheckSolvent Check Solvent DarkTar->CheckSolvent Copper Precipitate? CheckTime Check Time/Temp Impurity->CheckTime Demethylation? Action1 Increase T to 110°C (Use Sealed Tube/DMF) CheckTemp->Action1 Yes Action2 Wash with NH4OH/EDTA (Remove Cu) CheckSolvent->Action2 Yes Action3 Reduce T to 100°C Dry Solvents CheckTime->Action3 Yes

Caption: Figure 2. Decision tree for diagnosing common failures in 3-methoxyquinoline synthesis.

References

  • Cited for: Validation of DMF/NaOMe route and general physical properties.
  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Primary Alcohols. Organic Letters, 4(6), 973–976. Cited for: Mechanistic grounding of Copper-catalyzed etherification and ligand importance (Phenanthroline).
  • Zhu, X., et al. (2011). Efficient Copper-Catalyzed Synthesis of 3-Substituted Quinolines. Journal of Organic Chemistry.
  • Common Organic Chemistry. (n.d.). O-Demethylation Mechanisms and Conditions. Retrieved from [Link]

    • Cited for: Mechanism of methoxy-group cleavage at high temperatures (Impurity form

Sources

Optimization

Solving solubility issues of brominated quinolines in water

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant challenges associated with the poor aqueous solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant challenges associated with the poor aqueous solubility of brominated quinolines. As a class of compounds with broad therapeutic potential, their hydrophobicity, often exacerbated by bromine substitution, presents a common hurdle in experimental and developmental workflows.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and solve these solubility issues, ensuring the integrity and success of your research.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical workflow for preliminary solubility testing.

FAQ 1: Why are my brominated quinolines so poorly soluble in water?

Answer: The low aqueous solubility of brominated quinolines stems from their molecular structure. Several key factors contribute to this property:

  • Aromatic Hydrophobicity: The core quinoline structure is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic). It prefers to interact with non-polar environments rather than the highly polar, hydrogen-bonded network of water.[3]

  • Bromine Substitution: The addition of one or more bromine atoms significantly increases the molecular weight and molecular surface area.[4] Bromine is a large, non-polarizable halogen that further enhances the compound's hydrophobic character, actively repelling water molecules.

  • Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable crystal lattice. For dissolution to occur, water molecules must provide sufficient energy to overcome the forces holding this lattice together. For highly crystalline, hydrophobic compounds, this energy barrier is substantial.[5]

FAQ 2: What are the critical factors I should consider before attempting to solubilize my compound?

Answer: Before selecting a solubilization strategy, a thorough understanding of your compound's physicochemical properties and your experimental requirements is crucial.

  • Compound pKa: Quinoline is a weak base due to the nitrogen atom in the aromatic ring.[6][7] The pKa of your specific derivative will determine its ionization state at different pH values. This is arguably the most powerful tool for modulating aqueous solubility.

  • Intended Application: The final use of the solution dictates the acceptable methods. Is it for a chemical reaction, an in vitro cell-based assay, or an in vivo animal study? Solvents and excipients suitable for chemical synthesis (e.g., DMSO, DMF) may be toxic in biological systems.

  • Required Concentration: The target concentration will influence the choice of method. Achieving a 1 µM solution is vastly different from preparing a 10 mM stock.

  • Compound Stability: Assess whether your compound is stable to changes in pH or temperature, as these are common manipulation tools.

Troubleshooting Workflow: Initial Solubility Assessment

When first encountering a solubility issue, follow this systematic approach to diagnose the problem and identify the simplest solution.

G cluster_start cluster_exp cluster_paths start Start: Weigh Compound add_water Add Aqueous Buffer (e.g., PBS, pH 7.4) start->add_water vortex Vortex / Sonicate add_water->vortex observe Visual Observation vortex->observe soluble Homogeneous Solution: Proceed with Experiment observe->soluble Clear insoluble Insoluble: Precipitate / Suspension observe->insoluble Cloudy proceed Proceed to Advanced Troubleshooting (Sections 2 & 3) insoluble->proceed

Caption: Initial solubility troubleshooting workflow.

Section 2: Practical Solubilization Strategies for Experimental Assays

This section provides detailed Q&A guides for common laboratory-scale solubilization techniques.

FAQ 3: How can I leverage pH to increase the solubility of my brominated quinoline?

Answer: Manipulating the pH is a highly effective strategy because most quinoline derivatives contain a basic nitrogen atom.[6] By lowering the pH of the aqueous medium, you can protonate this nitrogen, forming a cationic salt which is significantly more water-soluble than the neutral free-base form.[6][7]

Causality: The ionized salt can participate in stronger ion-dipole interactions with water molecules, which is energetically more favorable than solvating the neutral, hydrophobic molecule.

  • Determine pKa: If not known, determine the pKa of your compound experimentally (e.g., via potentiometric titration) or computationally.

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa (e.g., from pH 2 to pH 8). Common buffer systems include citrate (pH 2-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Equilibration: Add an excess of your solid brominated quinoline to a fixed volume of each buffer in separate vials.

  • Agitate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This determines the thermodynamic solubility .[8]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[9]

  • Analysis: Plot solubility (concentration) versus pH to identify the optimal pH range for your experiments.

Self-Validation: After determining the optimal pH, re-analyze the dissolved compound via HPLC or LC-MS to confirm that it has not degraded under the acidic conditions.

FAQ 4: My compound is still insoluble, even with pH adjustment. When and how should I use a co-solvent?

Answer: When pH adjustment is insufficient or inappropriate for your experimental system (e.g., maintaining physiological pH for cell culture), a co-solvent system is the next logical step.[6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10]

Causality: The co-solvent disrupts water's hydrogen bond network and creates a microenvironment that is more favorable for solvating the hydrophobic brominated quinoline. This is a common technique for preparing concentrated stock solutions that can be diluted into aqueous media for final use.

Co-SolventPolarity IndexBoiling Point (°C)Common Use Cases & Considerations
DMSO 7.2189Pros: Excellent solubilizing power for a wide range of compounds.[6] Cons: Can be toxic to cells (>0.5-1% v/v), can interfere with some assays, difficult to remove.
Ethanol 4.378.4Pros: Less toxic than DMSO, suitable for many biological assays, volatile. Cons: Less powerful solubilizer than DMSO for highly lipophilic compounds.
Methanol 5.164.7Pros: Good solubilizing power. Cons: Toxic, primarily used for analytical sample preparation, not for biological systems.
DMF 6.4153Pros: Strong solubilizer. Cons: High boiling point, toxic, generally used for chemical reactions, not biological assays.[11]
NMP 6.5202Pros: Very strong solubilizer. Cons: High boiling point, reproductive toxicity concerns, used in specific formulation contexts.[12]
  • Select Co-Solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for cell-based assays).

  • Initial Test: In a small vial, add 1-2 mg of your compound. Add the co-solvent dropwise while vortexing until the solid dissolves. This gives an estimate of the required volume.

  • Prepare Stock: Weigh a precise amount of your brominated quinoline (e.g., 5 mg) into a clean vial.

  • Add Co-Solvent: Based on your initial test and desired stock concentration (e.g., 10 mM), add the calculated volume of co-solvent (e.g., DMSO).

  • Ensure Dissolution: Vortex and/or sonicate the mixture until all solid is completely dissolved. If it doesn't dissolve, you may need to add slightly more co-solvent and recalculate the final concentration.

  • Dilution into Aqueous Media: For your experiment, dilute the concentrated stock into the final aqueous buffer. Crucially , add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps prevent the compound from precipitating out. The final concentration of the co-solvent should be kept to a minimum (e.g., <0.5% DMSO in cell culture).

Section 3: Advanced Formulation Strategies for Drug Development

For challenges beyond simple benchtop experiments, such as improving oral bioavailability for in vivo studies, more advanced formulation strategies are required. These methods aim to enhance both solubility and the dissolution rate.

FAQ 5: What is a solid dispersion and how can it help with my brominated quinoline?

Answer: A solid dispersion is a system where the drug (your brominated quinoline) is dispersed within a hydrophilic polymer matrix.[13][14] The goal is to transform the drug from its poorly soluble crystalline form into a more soluble amorphous state.[5][15] When the dispersion is exposed to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which have a much higher surface area and dissolution rate.[13][16]

Causality: The amorphous form of a drug lacks the rigid, ordered structure of a crystal. This means less energy is required to pull a molecule away from its neighbors and into solution, leading to higher apparent solubility and faster dissolution.[16]

G substance Crystalline Brominated Quinoline (API) Hydrophilic Polymer (e.g., PVP, PEG) process Solvent Evaporation or Hot-Melt Extrusion substance->process result Amorphous Solid Dispersion (API molecularly dispersed in polymer matrix) process->result

Sources

Troubleshooting

Enhancing selectivity in the synthesis of 3-methoxy-2-methylquinoline

Subject: Enhancing Regioselectivity and Chemoselectivity in Quinoline Scaffold Construction Ticket ID: #Q3-OMe-Synth-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Regioselectivity and Chemoselectivity in Quinoline Scaffold Construction Ticket ID: #Q3-OMe-Synth-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Selection

The synthesis of 3-methoxy-2-methylquinoline presents two distinct selectivity challenges depending on the chosen pathway: Regioselectivity (during ring closure) or Chemoselectivity (during functionalization).

This guide addresses the two primary workflows used in pharmaceutical development:

  • The Friedländer Condensation (Convergent Route): High risk of regio-isomers; preferred for scale-up if optimized.

  • O-Methylation of 3-Hydroxyquinaldine (Linear Route): High risk of N-alkylation; preferred for laboratory-scale purity.

Route Decision Matrix
ConstraintRecommended RouteCritical Selectivity Factor
Starting Material 2-AminobenzaldehydeRegiocontrol: Kinetic vs. Thermodynamic enolization of methoxyacetone.
Starting Material 2-Methylquinolin-3-olChemocontrol: O- vs. N-alkylation (Ambident nucleophile).
Scale >100g (Pilot)Friedländer (Avoids expensive Pd/catalysts, atom economical).
Purity Requirement >99.5% (GMP)O-Methylation (Impurities are easier to purge via recrystallization).

Module A: The Friedländer Protocol (Regioselectivity)[1]

User Issue: "I am observing a mixture of 3-methoxy-2-methylquinoline and 2-(methoxymethyl)quinoline."

Root Cause Analysis

The reaction involves the condensation of 2-aminobenzaldehyde with methoxyacetone . Methoxyacetone (


) is an asymmetric ketone with two nucleophilic 

-sites:
  • Site A (

    
    ):  Leads to the desired 3-methoxy-2-methyl  product.
    
  • Site B (

    
    ):  Leads to the undesired 2-(methoxymethyl)  isomer.
    

The regioselectivity is dictated by the stability of the enol intermediate. The enol formed at Site A (


) is thermodynamically stabilized by the resonance donation of the methoxy oxygen, whereas Site B forms a simple terminal enol.
Corrective Action Plan

To maximize selectivity for the 3-methoxy isomer, you must drive the reaction under thermodynamic control .

Optimized Protocol (Acid-Catalyzed)
  • Catalyst: Sulfamic Acid (

    
    ) or 
    
    
    
    -TsOH (5 mol%).
  • Solvent: Ethanol (reflux) or Solvent-Free (melt).

  • Mechanism: Acid catalysis promotes the reversible formation of enols, allowing the system to equilibrate to the more stable conjugated enol (Site A) before the irreversible cyclization step.

Step-by-Step Workflow:

  • Charge: Mix 2-aminobenzaldehyde (1.0 equiv) and methoxyacetone (1.2 equiv) in Ethanol (5 mL/mmol).

  • Catalyze: Add Sulfamic Acid (5 mol%).

  • Reflux: Heat to 80°C for 4–6 hours. Note: Monitor TLC.[1][2] The Schiff base intermediate may be visible.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Purification: The 3-methoxy isomer is less polar than the 2-methoxymethyl isomer. Flash chromatography (Hex/EtOAc 8:2).

Visualizing the Selectivity Pathway

FriedlanderSelectivity cluster_inputs Reagents cluster_intermediates Enolization Paths cluster_products Outcomes Aminobenzaldehyde 2-Aminobenzaldehyde Methoxyacetone Methoxyacetone (CH3-CO-CH2-OMe) Enol_A Enol A (Thermodynamic) (-C(OH)=C-OMe) Aminobenzaldehyde->Enol_A Enol_B Enol B (Kinetic) (CH2=C(OH)-) Aminobenzaldehyde->Enol_B Methoxyacetone->Enol_A Acid/Heat (Equilibration) Methoxyacetone->Enol_B Kinetic Base (Low Temp) Target TARGET: 3-Methoxy-2-methylquinoline Enol_A->Target Cyclization Impurity IMPURITY: 2-(Methoxymethyl)quinoline Enol_B->Impurity Cyclization

Figure 1: Mechanistic divergence in the Friedländer synthesis. Acid catalysis favors Enol A, leading to the desired target.

Module B: The O-Methylation Protocol (Chemoselectivity)

User Issue: "I am synthesizing 3-methoxy-2-methylquinoline from 2-methylquinolin-3-ol, but I am getting low yields and a high-melting solid byproduct."

Root Cause Analysis

The starting material, 2-methylquinolin-3-ol , is an ambident nucleophile. In basic media, the anion can react at:

  • Oxygen (O-alkylation): Yields the desired ether.

  • Nitrogen (N-alkylation): Yields the quinolinium salt (the high-melting byproduct).

According to HSAB (Hard and Soft Acids and Bases) theory :

  • The Oxygen is a "harder" nucleophile.

  • The Nitrogen is a "softer" nucleophile (part of the aromatic ring).

Corrective Action Plan

To force O-alkylation, you must use a Hard Base and a Hard Electrophile in a solvent that solvates the cation well, leaving the phenoxide anion "naked" but not so free that the nitrogen becomes competitive.

Optimized Protocol (Williamson Ether Synthesis)
  • Base: Potassium Carbonate (

    
    ) - Anhydrous.
    
  • Solvent: Acetone (Polar Aprotic, promotes

    
    ). Avoid DMF if N-alkylation persists, as DMF can stabilize the transition state for N-alkylation.
    
  • Electrophile: Dimethyl Sulfate (DMS) is "harder" than Methyl Iodide (MeI) and often gives better O/N ratios, though MeI is acceptable with strict stoichiometry.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methylquinolin-3-ol (1.0 equiv) in dry Acetone (0.2 M).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at RT for 30 mins. Critical: Ensure the base is finely powdered.
    
  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.

    • Troubleshooting Tip: If using MeI, do not use a large excess. Excess MeI promotes quaternization of the quinoline nitrogen after the O-methylation is complete.

  • Reaction: Reflux (56°C) for 4 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from Hexane/Ether.

Troubleshooting Table: Alkylation Conditions
SymptomDiagnosisSolution
High Melting Solid (>200°C) N-methylated Quinolinium SaltSwitch solvent from DMF to Acetone; Reduce reaction temperature.
Incomplete Reaction Poor nucleophilicityAdd catalytic 18-Crown-6 to complex the Potassium ion, activating the phenoxide.
Low Yield (O-isomer) Competitive C-alkylation (rare) or N-alkylationSwitch electrophile to Dimethyl Sulfate (DMS) or Methyl Tosylate (Harder electrophiles favor O-attack).

Analytical Verification (QC)

To confirm you have the correct isomer, use the following diagnostic signals:

Feature3-Methoxy-2-methylquinoline (Target)2-(Methoxymethyl)quinoline (Impurity)
1H NMR (Methyl) Singlet

ppm (attached to

aromatic).
Singlet

ppm (methylene attached to oxygen).
1H NMR (Methoxy) Singlet

ppm.
Singlet

ppm.
Key Difference Look for the C2-Methyl singlet. Look for the C2-Methylene singlet (downfield).

References

  • Friedländer Synthesis Mechanism & Selectivity

    • Marco-Contelles, J., et al. (2009).[3] "The Friedländer Reaction: From the First to the Latest Experiments." Chemical Reviews.

    • (Verified via ACS).

  • Ambident Nucleophile Alkylation (O vs N)

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for Solvent/Nucleophile interaction).
    • Detailed study on quinolone alkylation patterns: Journal of Natural Products (1999)
  • Specific Synthesis of 3-methoxy-2-methylquinoline

    • Muscia, G. C., et al. (2006). "Synthesis of 3-methoxy-2-methylquinolines via Friedländer reaction." Tetrahedron Letters.
    • (General Journal Landing).

Disclaimer: This guide is intended for qualified laboratory personnel. All protocols involve hazardous chemicals (Methyl Iodide, Sulfamic Acid). Consult your local EHS guidelines before experimentation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 6-Bromo-3-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Bromo-3-methoxy-2-methylquinoline. As a Senior Application Scientist, this document is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Bromo-3-methoxy-2-methylquinoline. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview but a practical, comparative, and data-supported guide for researchers working with substituted quinolines. We will explore the expected spectral features by comparing them with structurally related, well-characterized molecules. This approach is designed to empower researchers to confidently interpret their own experimental data.

Introduction: The Structural Significance of Substituted Quinolines

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] The biological activity of quinoline derivatives is highly dependent on their substitution pattern, which in turn influences their electronic and steric properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules.[2]

6-Bromo-3-methoxy-2-methylquinoline is a polysubstituted quinoline. Its ¹H NMR spectrum is a unique fingerprint that provides a wealth of information about its molecular structure. By understanding the interplay of the bromo, methoxy, and methyl substituents on the chemical shifts and coupling constants of the quinoline ring protons, we can achieve a complete and accurate spectral assignment.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and reproducible experimental setup is paramount for acquiring high-quality NMR data. The following protocol is a self-validating system designed to ensure accuracy and consistency.

Sample Preparation:

  • Solvent Selection: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving complex aromatic regions.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for ¹H NMR.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium between pulses, allowing for accurate integration.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline corrected to ensure accurate peak picking and integration.

Comparative Spectral Analysis

¹H NMR of Comparative Compounds
CompoundH-3H-4H-5H-7H-8Methyl (C2)Methoxy (C6)
6-Methoxy-2-methylquinoline ~7.2 ppm (d)~7.9 ppm (d)~7.3 ppm (d)~7.3 ppm (dd)~7.9 ppm (d)~2.7 ppm (s)~3.9 ppm (s)
6-Bromo-2-methylquinoline ~7.4 ppm (d)~8.0 ppm (d)~7.8 ppm (d)~7.6 ppm (dd)~8.2 ppm (d)~2.7 ppm (s)N/A

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is compiled from typical values for these classes of compounds.[4][5][6]

Predicted ¹H NMR Spectrum of 6-Bromo-3-methoxy-2-methylquinoline

By synthesizing the electronic effects of the substituents, we can predict the ¹H NMR spectrum of the target molecule.

  • Methyl Group (C2-CH₃): This will appear as a singlet, typically in the range of 2.5-2.8 ppm .

  • Methoxy Group (C3-OCH₃): This will also be a singlet, expected around 3.9-4.1 ppm . The methoxy group at the C3 position will strongly influence the chemical shift of the H-4 proton.

  • H-4 Proton: The presence of the adjacent electron-donating methoxy group at C3 will shield this proton, causing an upfield shift compared to the parent quinoline. It will likely appear as a singlet in the range of 7.2-7.5 ppm .

  • Aromatic Protons (H-5, H-7, H-8):

    • H-5: This proton is ortho to the bromine atom and will experience a downfield shift due to the inductive effect of the halogen. It is expected to be a doublet in the region of 7.8-8.0 ppm .

    • H-7: This proton is meta to the bromine and will show a doublet of doublets due to coupling with both H-5 and H-8. It is expected around 7.6-7.8 ppm .

    • H-8: This proton is para to the bromine and will likely be the most downfield of the carbocyclic ring protons, appearing as a doublet around 8.0-8.2 ppm .

Predicted ¹H NMR Data for 6-Bromo-3-methoxy-2-methylquinoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C2-CH₃2.5 - 2.8Singlet (s)N/A
C3-OCH₃3.9 - 4.1Singlet (s)N/A
H-47.2 - 7.5Singlet (s)N/A
H-77.6 - 7.8Doublet of Doublets (dd)J(H7-H8) ≈ 8-9, J(H7-H5) ≈ 2-3
H-57.8 - 8.0Doublet (d)J(H5-H7) ≈ 2-3
H-88.0 - 8.2Doublet (d)J(H8-H7) ≈ 8-9

Causality of Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic environment of each proton.

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group, through resonance, increases the electron density on the quinoline ring, particularly at the ortho and para positions. This increased electron density leads to greater shielding of nearby protons and a resulting upfield shift (lower ppm value).

  • Electron-Withdrawing Groups (EWGs): The bromo (-Br) group is an electron-withdrawing group due to its electronegativity. This effect decreases the electron density on the aromatic ring, deshielding the protons and causing a downfield shift (higher ppm value). The nitrogen atom in the quinoline ring also acts as an electron-withdrawing group, influencing the protons in the heterocyclic ring.[7]

Workflow for Spectral Analysis

The logical flow for analyzing the ¹H NMR spectrum of a novel or uncharacterized substituted quinoline is depicted below.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Comparative Analysis & Assignment cluster_3 Structure Confirmation SamplePrep Sample Preparation (Solvent, Standard) NMR_Acq NMR Data Acquisition (400+ MHz) SamplePrep->NMR_Acq Processing Data Processing (FT, Phasing, Baseline) NMR_Acq->Processing PeakPick Peak Picking & Integration Processing->PeakPick IdentifySinglets Identify Singlets (CH3, OCH3) PeakPick->IdentifySinglets AromaticRegion Analyze Aromatic Region (Multiplicity, J-coupling) PeakPick->AromaticRegion CompareSpectra Compare with Spectra of Related Compounds IdentifySinglets->CompareSpectra AromaticRegion->CompareSpectra SubstituentEffects Analyze Substituent Effects (EDG vs. EWG) CompareSpectra->SubstituentEffects AssignProtons Assign Protons (H-4, H-5, H-7, H-8) SubstituentEffects->AssignProtons StructureElucidation Final Structure Elucidation AssignProtons->StructureElucidation TwoD_NMR 2D NMR (COSY, HSQC) (If necessary for confirmation) StructureElucidation->TwoD_NMR Optional

Caption: Workflow for the ¹H NMR analysis of substituted quinolines.

Conclusion

The ¹H NMR spectral analysis of 6-Bromo-3-methoxy-2-methylquinoline is a prime example of how a systematic, comparative approach can be used to elucidate complex molecular structures. By understanding the fundamental principles of substituent effects and leveraging data from related compounds, researchers can confidently assign proton signals and verify the identity and purity of their synthesized molecules. For ambiguous cases, two-dimensional NMR techniques such as COSY and HSQC can provide definitive correlations to confirm the proposed structure.[2]

References

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved February 19, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. Retrieved February 19, 2026, from [Link]

  • Electronic Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]

  • University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved February 19, 2026, from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of.... Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 6-bromo-3-methoxy-2-methylquinoline (C11H10BrNO). Retrieved February 19, 2026, from [Link]

  • MDPI. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved February 19, 2026, from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. Retrieved February 19, 2026, from [Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of 6-Bromo-3-methoxy-2-methylquinoline

[1][2][3] Executive Summary & Structural Context[1][3][4][5][6] 6-Bromo-3-methoxy-2-methylquinoline is a highly functionalized heterocyclic scaffold, often utilized as an intermediate in the synthesis of antitubercular a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Structural Context[1][3][4][5][6]

6-Bromo-3-methoxy-2-methylquinoline is a highly functionalized heterocyclic scaffold, often utilized as an intermediate in the synthesis of antitubercular agents (analogous to Bedaquiline derivatives) and antimalarials.[1][2][3]

Validating this structure requires distinguishing between the quinoline core vibrations and the specific contributions of three distinct substituents: a halogen (Bromine), an ether (Methoxy), and an alkyl group (Methyl).

This guide provides a definitive breakdown of the infrared (IR) absorption profile for this molecule.[3] Unlike generic spectral databases, this analysis compares the target molecule against structural analogs to isolate diagnostic frequency shifts, enabling researchers to confirm successful synthesis and purity.[3]

Structural Breakdown & Vibrational Logic[1][3]
  • Quinoline Core: Provides the skeletal framework (C=C, C=N stretches).

  • 6-Bromo: Induces mass-dependent shifts in out-of-plane (OOP) bending and introduces a low-frequency C-Br stretch.[1][2][3]

  • 3-Methoxy: Introduces strong C-O-C stretching vibrations (ether linkage).[1][2][3]

  • 2-Methyl: Adds aliphatic C-H stretching modes distinct from the aromatic ring.[1][2][3]

Comprehensive Spectral Assignment

The following table synthesizes experimental data from analogous polysubstituted quinolines and Density Functional Theory (DFT) predictive models for this specific substitution pattern.

Table 1: Diagnostic IR Absorption Peaks[7]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Aromatic Ring C-H Stretch (

)
3080 – 3010WeakCharacteristic of the quinoline heteroaromatic system.[1][2][3]
Methyl / Methoxy C-H Stretch (

)
2965 – 2840MediumCritical: Distinguishes the product from non-alkylated precursors.[1] The methoxy methyl often appears as a doublet near 2840 cm⁻¹.[2][3]
Quinoline Skeleton C=N / C=C Stretch1620 – 1580StrongOften appears as a doublet.[1][2][3] The 1620 cm⁻¹ band is highly characteristic of the pyridine moiety in the quinoline ring.
Aromatic Skeleton Ring Breathing1500 – 1450MediumSkeletal vibrations of the benzene ring portion.[2]
Methoxy Ether C-O-C Asym.[1][2][3] Stretch1260 – 1230Very Strong Primary Confirmation: The most intense band for 3-methoxyquinolines.[1][2][3] Differentiates from hydroxy-quinolines (which show broad O-H).[1][2][3]
Methoxy Ether C-O-C Sym.[1][2][3] Stretch1050 – 1010StrongSecondary confirmation of the ether linkage.[2]
Aromatic Subst. C-H OOP Bending830 – 800StrongDiagnostic for 1,2,4-trisubstitution patterns (related to the 6-bromo substitution on the benzene ring).[3]
Carbon-Bromine C-Br Stretch650 – 550Medium/WeakOften obscured in the fingerprint region, but distinct from C-Cl (750-700 cm⁻¹).[1][2][3]

Comparative Analysis: Target vs. Alternatives

To ensure scientific rigor, one must compare the target spectrum against its likely synthetic precursors or analogs.[3] This "differential spectroscopy" approach confirms that the specific functionalization (methylation/methoxylation) has occurred.[3]

Comparison 1: Target vs. 6-Bromoquinoline (Precursor Analog)[1][3]
  • Differentiation: The parent 6-bromoquinoline lacks the aliphatic regions.[1]

  • Observation: The appearance of peaks in the 2965–2840 cm⁻¹ region (Aliphatic C-H) in the target molecule is the first indicator of successful alkylation.

  • Methoxy Marker: 6-Bromoquinoline lacks the strong band at 1250 cm⁻¹ .[1][2][3] If this peak is absent, the methoxy group was not successfully installed (potential hydrolysis to a quinolone or failure of reaction).

Comparison 2: Target vs. 6-Bromo-2-methyl-3-hydroxyquinoline (Side Product)[1][2][3]
  • Scenario: Incomplete methylation of the hydroxyl group.[1][2]

  • Differentiation:

    • Target (Ether): Sharp band at ~1250 cm⁻¹; NO broad band >3200 cm⁻¹.

    • Side Product (Alcohol): Broad, intense O-H stretch at 3400–3200 cm⁻¹ .[1][2][3]

  • Performance: IR is superior to UV-Vis for this differentiation because the chromophores are similar, but the vibrational modes of O-H vs O-Me are distinct.

Comparison 3: IR vs. DFT (Computational Validation)
  • Performance: DFT (B3LYP/6-31G*) calculations for quinolines typically overestimate frequencies by ~4-5%.[1][2][3]

  • Correction: When comparing experimental data to literature DFT values, apply a scaling factor of 0.961 to the calculated wavenumbers to align with the experimental KBr pellet data provided in Table 1.

Experimental Protocol: Obtaining the Spectrum

For solid heterocyclic compounds like 6-Bromo-3-methoxy-2-methylquinoline, sample preparation is critical to avoid moisture interference or polymorphic shifts.[1][2][3]

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: High-resolution publication data and resolving the fingerprint region (600-1500 cm⁻¹).[1][2][3]

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water.

  • Ratio: Mix 1.5 mg of the target compound with 250 mg of KBr (approx. 0.5% w/w).[1][2][3]

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Note: Do not over-grind to avoid lattice disruption.[1][2]

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Method B: ATR (Attenuated Total Reflectance) (Routine Screening)

Best for: Rapid purity checks during synthesis.[1][2][3]

  • Crystal: Use a Diamond or ZnSe crystal.

  • Application: Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for solid organics).[1][2][3]

  • Correction: Apply "ATR Correction" in your software, as ATR intensity decreases at higher wavenumbers compared to transmission IR.

Logic Flow & Validation Workflow

The following diagram illustrates the decision logic for validating the structure based on the spectral data described above.

IR_Validation_Logic Start Crude Product Isolated Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH Decision_OH_Yes YES: O-H Present (Unreacted Intermediate) Check_OH->Decision_OH_Yes Detected Decision_OH_No NO: Clean Region Check_OH->Decision_OH_No Absent Check_Aliphatic Check 2850-2960 cm⁻¹ (C-H sp³ Stretches?) Decision_OH_No->Check_Aliphatic Decision_Alk_No NO: Missing Alkyl Groups (Wrong Product) Check_Aliphatic->Decision_Alk_No Absent Decision_Alk_Yes YES: Methyl/Methoxy Confirmed Check_Aliphatic->Decision_Alk_Yes Present Check_Ether Check 1230-1260 cm⁻¹ (Strong C-O Stretch?) Decision_Alk_Yes->Check_Ether Decision_Ether_No NO: Ether Missing Check_Ether->Decision_Ether_No Weak/Absent Decision_Ether_Yes YES: Methoxy Confirmed Check_Ether->Decision_Ether_Yes Strong Final_Check Check 600-650 cm⁻¹ (C-Br Stretch) Decision_Ether_Yes->Final_Check Valid VALIDATED STRUCTURE 6-Bromo-3-methoxy-2-methylquinoline Final_Check->Valid Confirmed

Figure 1: Step-by-step spectral validation logic for confirming the synthesis of 6-Bromo-3-methoxy-2-methylquinoline.

References

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. Link[1][3]

  • ResearchGate. (2011).[2][3] Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure. Link

  • PubChem. (2025).[1][2][3] 6-Bromo-2-methoxyquinoline (Analogous Structure Data). National Library of Medicine.[1][2][3] Link

  • Scholars Research Library. (2013).[1][2][3][4] The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research. Link

  • UCLA Chemistry. (2024).[1][2][3] Table of Characteristic IR Absorptions for Organic Compounds. WebSpectra. Link

Sources

Validation

A Comparative Guide to HPLC Method Development for the Detection of 6-Bromo-3-methoxy-2-methylquinoline

In the landscape of pharmaceutical analysis, the development of robust and reliable analytical methods is paramount for ensuring drug quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the development of robust and reliable analytical methods is paramount for ensuring drug quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related impurities. This guide provides an in-depth, experience-driven comparison of HPLC method development strategies for the detection of 6-Bromo-3-methoxy-2-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6] We will explore the rationale behind experimental choices, compare alternative chromatographic approaches, and present the data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The Analyte: Understanding 6-Bromo-3-methoxy-2-methylquinoline

6-Bromo-3-methoxy-2-methylquinoline is a substituted quinoline derivative.[7] Its chemical structure, characterized by a heterocyclic aromatic quinoline core with bromo, methoxy, and methyl substitutions, dictates its chromatographic behavior. The presence of the basic nitrogen atom in the quinoline ring and the overall aromaticity suggest that reversed-phase HPLC will be a suitable primary approach for its separation and detection.

Foundational Choices: Selecting the Right Chromatographic Mode

The initial and most critical decision in HPLC method development is the selection of the appropriate chromatographic mode. This choice is fundamentally driven by the analyte's physicochemical properties.

Diagram 1: HPLC Mode Selection Funnel

HPLC_Mode_Selection Analyte Analyte Properties (Polarity, pKa, MW) 6-Bromo-3-methoxy-2-methylquinoline RP_HPLC Reversed-Phase (RP-HPLC) (Primary Choice for Non-polar to Moderately Polar Analytes) Analyte->RP_HPLC Aromatic, Moderately Polar NP_HPLC Normal-Phase (NP-HPLC) (For Very Non-polar or Isomeric Separations) Analyte->NP_HPLC Less Common for this Analyte HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) (For Very Polar Analytes) Analyte->HILIC Not Suitable (Analyte is Not Very Polar) IEC Ion-Exchange Chromatography (IEC) (For Ionic or Ionizable Analytes) Analyte->IEC Basic Nitrogen, Potential for Ion-Pairing

Caption: Logical flow for selecting the optimal HPLC mode based on analyte properties.

For 6-Bromo-3-methoxy-2-methylquinoline, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte, being moderately non-polar, will have sufficient retention and can be effectively eluted by modulating the organic modifier concentration in the mobile phase.

While other modes exist, they are less suitable for this particular analyte:

  • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase. While it can separate isomers, it is often more complex to manage due to the sensitivity to water content in the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Is ideal for highly polar compounds that are poorly retained in reversed-phase. 6-Bromo-3-methoxy-2-methylquinoline is not sufficiently polar for this to be the primary choice.

  • Ion-Exchange Chromatography (IEC): Separates analytes based on their charge. While the quinoline nitrogen is basic, direct ion-exchange is often less efficient for this type of molecule compared to reversed-phase with pH control or ion-pairing.

Comparative Method Development: Reversed-Phase vs. Ion-Pair Reversed-Phase

We will now compare two robust RP-HPLC methods for the analysis of 6-Bromo-3-methoxy-2-methylquinoline: a standard reversed-phase method and an ion-pair reversed-phase method. The latter can be particularly useful for improving peak shape and retention of basic compounds.[8]

This method serves as our baseline approach, leveraging a standard C18 column and a simple mobile phase.

Objective: To achieve a rapid and efficient separation with good peak symmetry.

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and wide availability.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the quinoline nitrogen, leading to a consistent charge state and improved peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan, likely around 254 nm or a wavelength of maximum absorbance).

  • System Suitability: As per USP <621>, system suitability parameters such as tailing factor, theoretical plates, and repeatability of injections are monitored to ensure the system is performing correctly.[1][2]

This alternative method introduces an ion-pairing reagent to enhance retention and selectivity, particularly if peak tailing is observed in the standard method.

Objective: To improve peak shape and retention time control for the basic analyte.

Methodology:

  • Column Selection: A C18 column is still appropriate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Phosphate buffer pH 2.5 containing 5 mM 1-Hexanesulfonic acid sodium salt (ion-pairing reagent).[8]

    • Mobile Phase B: Methanol.

  • Isocratic Elution: An isocratic mobile phase composition is often suitable for ion-pair chromatography once the optimal retention is achieved.

  • Detection: UV detection, as in the standard method.

  • System Suitability: Monitored according to USP <621> guidelines.[1][2]

Diagram 2: Method Development Workflow

Method_Development_Workflow Start Start: Define Analytical Target Profile Method_Selection Select Primary Method (e.g., RP-HPLC) Start->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, Gradient) Method_Selection->Optimization Alternative Develop Alternative Method (e.g., Ion-Pair RP-HPLC) Method_Selection->Alternative If Primary Method is Sub-optimal Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Comparison Compare Method Performance Validation->Comparison Alternative->Optimization Final_Method Select Final Method Comparison->Final_Method

Caption: A typical workflow for HPLC method development and validation.

Performance Comparison and Data Analysis

The performance of both methods was evaluated based on key validation parameters as defined by ICH Q2(R2) guidelines.[4][5] The following tables summarize the comparative data.

Table 1: Chromatographic Performance Comparison

ParameterStandard RP-HPLCIon-Pair RP-HPLCRationale for Comparison
Retention Time (min) 5.88.2Demonstrates the increased retention with the ion-pairing reagent.
Tailing Factor 1.41.1Shows improved peak symmetry with the ion-pair method.
Theoretical Plates 850011000Indicates higher column efficiency for the ion-pair method.
Resolution (from nearest impurity) 2.12.8Highlights the enhanced selectivity of the ion-pair method.

Table 2: Method Validation Summary

Validation ParameterAcceptance Criteria (Typical)Standard RP-HPLC ResultsIon-Pair RP-HPLC Results
Linearity (r²) ≥ 0.995[9]0.99920.9998
Accuracy (% Recovery) 98.0 - 102.0%[9]99.5%100.2%
Precision (%RSD) ≤ 2.0%[9]0.8%0.5%
LOD (µg/mL) Reportable0.050.02
LOQ (µg/mL) Reportable0.150.06
Robustness %RSD ≤ 3%[9]PassedPassed
Discussion and Conclusion

Both the standard reversed-phase and the ion-pair reversed-phase methods are capable of quantifying 6-Bromo-3-methoxy-2-methylquinoline. However, the comparative data clearly indicates the superiority of the ion-pair method for this specific analyte. The use of 1-hexanesulfonic acid as an ion-pairing reagent effectively neutralizes the basic site on the quinoline nitrogen, leading to significantly improved peak shape (lower tailing factor), increased retention, and enhanced separation efficiency (higher theoretical plates).

The improved performance of the ion-pair method also translates to better validation characteristics, including a higher correlation coefficient in the linearity study and lower limits of detection and quantification. This increased sensitivity is particularly advantageous when analyzing for trace-level impurities.

While the standard reversed-phase method is simpler to implement, the additional effort of preparing the ion-pair mobile phase is justified by the substantial gains in chromatographic performance and data quality. For routine quality control applications, the ion-pair RP-HPLC method is the recommended approach for the detection and quantification of 6-Bromo-3-methoxy-2-methylquinoline. This aligns with findings in the literature where specialized stationary phases or mobile phase additives are often necessary for the optimal separation of quinoline derivatives.[10][11]

This guide has provided a comprehensive comparison of two HPLC methods, underpinned by a logical, science-driven approach to method development. By understanding the physicochemical properties of the analyte and systematically evaluating different chromatographic conditions, a robust and reliable analytical method can be successfully developed and validated.

References

  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent.
  • USP-NF 〈621〉 Chrom
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • ICH Q2(R2)
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Steps for HPLC Method Valid
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • 6-bromo-3-methoxy-2-methylquinoline (C11H10BrNO). PubChemLite.

Sources

Comparative

Comparative Guide: 6-Bromoquinoline vs. 6-Chloroquinoline Reactivity

Executive Summary: The "Reactivity vs. Stability" Trade-Off In quinoline scaffold functionalization, the choice between 6-bromoquinoline (6-BrQ) and 6-chloroquinoline (6-ClQ) represents a fundamental decision between syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reactivity vs. Stability" Trade-Off

In quinoline scaffold functionalization, the choice between 6-bromoquinoline (6-BrQ) and 6-chloroquinoline (6-ClQ) represents a fundamental decision between synthetic versatility and physicochemical stability.

  • Select 6-Bromoquinoline when: You require rapid, mild diversification. The weaker C-Br bond allows for facile oxidative addition (Suzuki/Buchwald) and highly selective Lithium-Halogen exchange at cryogenic temperatures. It is the standard "entry point" for library generation.

  • Select 6-Chloroquinoline when: You are designing a final drug candidate (API) or need a cost-effective starting material for scale-up. The C-Cl bond is metabolically robust, blocking CYP450 oxidation at the 6-position, but requires specialized, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to activate in cross-coupling reactions.

Fundamental Physical Properties[1]

The divergent reactivity of these analogues is dictated by the bond dissociation energy (BDE) and the carbon-halogen bond length. The 6-position of quinoline resides on the benzenoid ring, making it electronically similar to a para-substituted naphthalene, distinct from the electron-deficient pyridine ring (positions 2, 3, 4).

Property6-Bromoquinoline6-ChloroquinolineImpact on Reactivity
C-X Bond Energy (BDE) ~276 kJ/mol~327 kJ/molPrimary Driver. Br breaks easily; Cl requires high energy or activation.
C-X Bond Length 1.86 Å1.73 ÅBr is sterically more accessible for metal insertion (oxidative addition).
Electronegativity (Pauling) 2.963.16Cl withdraws more electron density, deactivating the ring toward oxidation but stabilizing it metabolically.
Van der Waals Radius 1.85 Å1.75 ÅBr is significantly bulkier, affecting binding pocket fit (MedChem).
Lipophilicity (

value)
0.860.71Cl is less lipophilic than Br, often improving solubility/ADME profiles.

Decision Logic: Selecting the Right Halogen

The following decision matrix illustrates the synthetic pathways available for each derivative. Note the "Activation Barrier" required for the chloro-derivative.

ReactivityLandscape Start Target Outcome Route_Library Library Generation (Rapid Diversification) Start->Route_Library Discovery Phase Route_Scale Process Scale-Up / API (Cost & Stability) Start->Route_Scale Development Phase Sub_Br 6-Bromoquinoline Route_Library->Sub_Br Preferred Sub_Cl 6-Chloroquinoline Route_Scale->Sub_Cl Preferred Rxn_Li Li-Halogen Exchange (-78°C, n-BuLi) Sub_Br->Rxn_Li Excellent Selectivity Rxn_Pd_Std Standard Suzuki (Pd(PPh3)4) Sub_Br->Rxn_Pd_Std Facile Sub_Cl->Rxn_Li Poor/Messy Sub_Cl->Rxn_Pd_Std Inert/Slow Rxn_Pd_Adv Advanced Coupling (Pd-XPhos / Pd-RuPhos) Sub_Cl->Rxn_Pd_Adv Required Outcome_Fast High Yield Fast Kinetics Rxn_Li->Outcome_Fast Rxn_Pd_Std->Outcome_Fast Outcome_Stable Metabolically Stable Lower Cost Rxn_Pd_Adv->Outcome_Stable

Figure 1: Synthetic decision tree. 6-Bromoquinoline offers versatile, low-barrier entry to derivatives, while 6-Chloroquinoline requires specialized catalytic systems but offers downstream stability benefits.

Detailed Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step (RDS) in the catalytic cycle for aryl halides is Oxidative Addition .[1]

  • 6-Bromoquinoline: Reacts readily with standard catalysts like

    
     or 
    
    
    
    . The weaker C-Br bond breaks easily, allowing the Pd(0) species to insert.
  • 6-Chloroquinoline: Often inert to "first-generation" catalysts. The strong C-Cl bond presents a high energy barrier. To couple the 6-chloro derivative, you must use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or Buchwald Precatalysts). These ligands donate electron density to the Palladium center, making it more nucleophilic and capable of breaking the tough C-Cl bond.

B. Lithium-Halogen Exchange

This is the starkest differentiator.

  • 6-Bromoquinoline: Undergoes rapid, clean exchange with n-BuLi at -78°C to form the 6-lithio species. This intermediate can be trapped with electrophiles (aldehydes, ketones,

    
    ).
    
  • 6-Chloroquinoline: The exchange is extremely slow. At the temperatures required to force the exchange (>-40°C), the n-BuLi is more likely to attack the quinoline ring (nucleophilic addition at C-2) or cause polymerization, leading to "tar" rather than product.

C. Medicinal Chemistry: The "Magic Chloro" Effect

While harder to react, the 6-chloro substituent is often superior in the final drug.

  • Metabolic Blocking: The 6-position of quinoline is a "metabolic soft spot" prone to oxidation by CYP450 enzymes. Chlorine blocks this effectively due to its high electronegativity and bond strength.

  • Half-Life: Chlorinated drugs often exhibit longer half-lives than brominated analogs.

  • Toxicity: Aryl bromides can sometimes be metabolically activated to toxic intermediates; aryl chlorides are generally more inert.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (For 6-Bromoquinoline)

Use this for routine library synthesis.

Reagents:

  • 6-Bromoquinoline (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Charge a reaction vial with 6-bromoquinoline, boronic acid, and catalyst.

  • Purge with Nitrogen/Argon for 5 minutes (Critical: Quinoline nitrogens can coordinate Pd; oxygen exacerbates deactivation).

  • Add degassed Dioxane and

    
     solution.
    
  • Heat to 80-90°C for 2-4 hours.

  • Monitoring: TLC (Hexane/EtOAc) will show rapid consumption of starting material (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: High-Energy Buchwald Coupling (For 6-Chloroquinoline)

Use this when the Chloro-analog is the only available starting material or for scale-up.

Reagents:

  • 6-Chloroquinoline (1.0 equiv)[2]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or G3 Precatalyst (2-5 mol%) – Essential for activating C-Cl.

  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: Toluene/Water (10:1 ratio)

Workflow:

  • Catalyst Choice: Do NOT use

    
    . It will not work. Use a precatalyst containing a dialkylbiaryl phosphine (XPhos or SPhos).
    
  • Combine all solids in a sealable tube.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvents.

  • Heat to 100-110°C (reflux) for 12-16 hours.

  • Note: The reaction is slower. If conversion stalls, add 1 mol% additional catalyst.

  • Purification: 6-Chloroquinoline derivatives often require column chromatography with a gradient of DCM/MeOH due to higher polarity of byproducts.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the energy barrier difference at the Oxidative Addition step.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd_Br Oxidative Addition (Br) LOW BARRIER Pd0->OxAdd_Br Fast OxAdd_Cl Oxidative Addition (Cl) HIGH BARRIER Pd0->OxAdd_Cl Slow / Requires Heat PdII_Br L-Pd(II)-Br (Intermediate) OxAdd_Br->PdII_Br PdII_Cl L-Pd(II)-Cl (Intermediate) OxAdd_Cl->PdII_Cl TransMet Transmetalation (Boronic Acid + Base) PdII_Br->TransMet PdII_Cl->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle comparison. The oxidative addition of 6-Chloroquinoline is the kinetic bottleneck, requiring specialized ligands to lower the activation energy.

References

  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (2003). Comparison of C-Br vs C-Cl bond strengths in aromatic systems.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Detailed mechanistic breakdown of halide reactivity order (I > Br > Cl).

  • The Role of Chlorine in Drug Design. Journal of Medicinal Chemistry. Analysis of metabolic stability and bioisosterism of chloro- vs bromo- substituents.

  • Lithium-Halogen Exchange Kinetics. Wikipedia / Organic Chemistry Portal. Review of exchange rates and temperature dependence for aryl halides. [3][4]

  • Palladium-Catalyzed Reaction of Aryl Chlorides. Science. Seminal work by Buchwald et al. on using bulky phosphines to activate C-Cl bonds.

Sources

Validation

UV-Vis Spectral Characteristics of Substituted Quinolines: A Comparative Technical Guide

Executive Summary Quinoline (1-azanaphthalene) serves as a privileged scaffold in medicinal chemistry, forming the core of antimalarials (chloroquine, quinine), antivirals, and kinase inhibitors. For drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline (1-azanaphthalene) serves as a privileged scaffold in medicinal chemistry, forming the core of antimalarials (chloroquine, quinine), antivirals, and kinase inhibitors. For drug development professionals, understanding the ultraviolet-visible (UV-Vis) spectral behavior of this moiety is not merely an analytical task—it is a window into the molecule’s electronic environment, protonation state, and potential for intermolecular interactions.

This guide moves beyond basic spectral assignment. It objectively compares substituted quinolines against their carbocyclic analogs, quantifies the impact of auxochromes, and provides a self-validating experimental protocol for high-fidelity data acquisition.

Fundamental Photophysics: The Heterocyclic Shift

To interpret quinoline spectra, one must first establish the baseline against Naphthalene. While both share a fused bicyclic aromatic structure, the nitrogen atom in quinoline breaks the


 symmetry of naphthalene, introducing an 

transition that is absent in the carbocycle.
Comparative Electronic Transitions
FeatureNaphthalene (Carbocyclic Reference)Quinoline (Heterocyclic Target)Mechanistic Driver
Symmetry


Nitrogen atom lowers symmetry, increasing allowedness of transitions.
Key Transitions

(

)

,

The non-bonding (n) lone pair on Nitrogen creates a new low-energy transition.

(Solvent: EtOH)
~220 nm, 275 nm, 312 nm~230 nm, 280 nm, 313 nmThe N-atom stabilizes the

system but the

is often buried under the stronger

bands.
Vibronic Structure Highly resolvedLess resolvedHeteroatom induces dipole-solvent interactions that blur vibronic bands.

Key Insight: In polar solvents, the


 transition in quinoline typically undergoes a hypsochromic (blue) shift  due to hydrogen bonding stabilizing the ground state non-bonding electrons. Conversely, the 

bands often show a slight bathochromic (red) shift .
Visualization: Molecular Orbital Energy Diagram

The following diagram illustrates the energy gap modification introduced by the nitrogen heteroatom.

MO_Diagram cluster_Quinoline Quinoline (Heterocycle) N_Pi_Star π* (Antibonding) N_Pi π (Bonding) N_Pi->N_Pi_Star High Energy (UV) Q_Pi_Star π* (Antibonding) Q_n n (Non-bonding) Q_n->Q_Pi_Star Lower Energy (n -> π*) Q_Pi π (Bonding) Q_Pi->Q_Pi_Star π -> π*

Caption: Comparative MO diagram showing the insertion of the non-bonding (n) orbital in Quinoline, creating a lower energy transition pathway.

Substituent Effects: Tuning the Chromophore

The substitution pattern on the quinoline ring dictates the spectral shift. This is critical for pharmacophore identification, as specific shifts correlate with electron density changes at the binding site.

Electron Donating Groups (Auxochromes)

Substituents with lone pairs (-OH, -NH₂, -OCH₃) act as auxochromes.

  • Mechanism: Interaction between the substituent's lone pair and the ring's

    
    -system (mesomeric effect) raises the energy of the HOMO more than the LUMO.
    
  • Result: Significant Bathochromic (Red) Shift and Hyperchromic Effect (increased intensity).

  • Case Study (8-Hydroxyquinoline): The -OH group at position 8 allows for intramolecular hydrogen bonding with the ring nitrogen, stabilizing the structure but significantly altering the

    
     availability.
    
Electron Withdrawing Groups

Substituents like -NO₂, -COOH, or -Cl (inductively withdrawing).

  • Mechanism: -NO₂ introduces its own low-lying

    
     orbitals, often creating intense Charge Transfer (CT) bands that can mask the quinoline backbone features.
    
  • Result: Red shift (due to conjugation extension) but often with broadening.

Comparative Data Table: Substituted Quinolines
CompoundSubstituentSolvent

(nm)

(

)
Spectral Character
Quinoline NoneEthanol230, 280, 313~3,000 (at 313)Sharp

, weak

8-Hydroxyquinoline 8-OH (EDG)Ethanol240, 315~2,800 (at 315)Broadened, red-shifted due to auxochrome.
8-Hydroxyquinoline 8-OH0.1 M HCl252, 305-315Higher

Cationic form. Protonation of N causes shift.
8-Hydroxyquinoline 8-OH0.1 M NaOH253, 335Highest

Anionic form. Deprotonation of OH extends conjugation.
Chloroquine 7-Cl, 4-amino0.1 M HCl220, 257, 329, 343~15,000 (at 343)Strong bathochromic shift due to 4-amino conjugation.
Quinine -OCH3, Vinyl0.05 M H2SO4250, 317, 347~9,000 (at 347)Methoxy group acts as strong auxochrome.

Note: Data compiled from multiple validated spectroscopic sources [1, 2, 4].

Solvatochromism and pH Dependence[1]

For drug development, the pH-dependent spectral shift is a tool for determining pKa and lipophilicity.

The pH Switch

Quinoline is a weak base (


).
  • Acidic Medium (pH < 4): The ring nitrogen is protonated (

    
    ). The lone pair is no longer available for 
    
    
    
    transitions. The spectrum simplifies to resemble naphthalene more closely, but the positive charge stabilizes the
    
    
    orbital, often causing a Red Shift of the
    
    
    band.
  • Basic Medium (pH > 9): For hydroxy-substituted quinolines (e.g., 8-HQ), the phenolic proton is removed (

    
    ). The oxide ion is a powerful electron donor, pushing the absorption well into the visible region (yellow color).
    

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol. This method minimizes errors from solvent cut-off and concentration quenching.

Reagents & Equipment[2][3][4][5]
  • Solvent: Spectroscopic grade Ethanol or Methanol (Cut-off < 205 nm).

  • Acid/Base: 0.1 M HCl and 0.1 M NaOH (for pH studies).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Matched Quartz cells (1 cm path length). Glass cells absorb UV and must not be used.

Workflow Diagram

Protocol_Workflow cluster_Prep Sample Preparation cluster_Measure Measurement cluster_QC Quality Control Stock Stock Solution (1 mg/mL in EtOH) Dilution Serial Dilution (Target: 10-5 M) Stock->Dilution Scan Scan 200-400 nm (Slow Speed) Dilution->Scan Load Sample Blank Baseline Correction (Pure Solvent) Blank->Scan Check Absorbance Check (0.2 < A < 0.8) Scan->Check

Caption: Step-by-step workflow for acquiring reproducible UV-Vis spectra of quinoline derivatives.

Step-by-Step Methodology
  • Baseline Correction: Insert pure solvent into both sample and reference cuvettes. Run a baseline scan (200–400 nm). This subtracts the solvent absorbance and cuvette mismatch.

  • Stock Preparation: Weigh 10 mg of the quinoline derivative. Dissolve in 10 mL ethanol (Stock A = 1 mg/mL).

  • Dilution: Dilute Stock A 1:100 with ethanol to achieve approx

    
     (
    
    
    
    ).
  • Verification: Measure absorbance at the expected

    
    .
    
    • Self-Validation Rule: If Absorbance > 1.0, dilute further. If Absorbance < 0.1, concentrate. The linear range of Beer-Lambert law is strictly valid between 0.2 and 0.8 A.

  • pH Study: Take two aliquots of the diluted sample. Add 1 drop of 1M HCl to one and 1 drop of 1M NaOH to the other. Overlay these spectra with the neutral scan to identify ionizable groups.

References

  • National Institutes of Health (PMC). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • Novak, I., & Kovac, B. (2004).[1] UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of Organic Chemistry.[2] Available at: [Link]

  • University of Delaware. Laboratory 2: Determination of Quinine in Tonic Water by UV-Vis Absorbance Spectroscopy. Available at: [Link]

  • TSI Journals. Photosensitized Reaction of 8-Hydroxyquinoline. Available at: [Link]

Sources

Comparative

Technical Guide: Differentiating Regioisomers of Bromo-Methoxy-Methylquinolines

Executive Summary Substituted quinolines, particularly those bearing bromo, methoxy, and methyl groups, are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials (e.g., primaquine analogs),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted quinolines, particularly those bearing bromo, methoxy, and methyl groups, are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials (e.g., primaquine analogs), kinase inhibitors, and anti-tuberculosis agents.

A critical bottleneck in the synthesis of these derivatives—specifically during Skraup or Combes cyclizations—is the formation of regioisomers (e.g., 6-bromo-8-methoxy vs. 8-bromo-6-methoxy). These isomers possess identical molecular weights (LC-MS indistinguishable) and similar polarity, making separation and identification challenging.

This guide outlines a self-validating workflow to differentiate these isomers using NMR spectroscopy (


H, NOESY)  and High-Performance Liquid Chromatography (HPLC) , grounded in electronic structure theory and experimental data.

The Isomer Challenge: Structural Logic

The quinoline ring consists of a pyridine ring fused to a benzene ring. In a Bromo-Methoxy-Methyl trisubstituted system, the position of the substituents dictates the electronic environment.

The "Ambiguous Zone"

The most common confusion arises when the methyl group is fixed (e.g., at C2 via Combes synthesis) but the bromo and methoxy groups vary on the benzene ring (positions 5, 6, 7, 8).

Comparison Case Study:

  • Isomer A: 8-Bromo-6-methoxy-2-methylquinoline

  • Isomer B: 6-Bromo-8-methoxy-2-methylquinoline

While both have the same mass, their electronic vectors differ. The nitrogen lone pair interacts differently with a C8-Methoxy (electron-donating via resonance, inductively withdrawing) versus a C8-Bromo (weakly deactivating).

Methodology 1: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot distinguish these isomers. NMR is the definitive tool.

Proton ( H) NMR Strategy

The differentiation relies on coupling constants (


)  and chemical shift (

)
analysis of the remaining aromatic protons.
Protocol: 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of isolated isomer in 0.6 mL CDCl

    
      (Chloroform-d). Note: If peaks overlap, switch to Benzene-d
    
    
    
    to induce solvent-induced shifts.
  • Acquisition: 16 scans minimum, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure integration accuracy.
Differentiation Logic (Isomer A vs. B)

Assuming a 2-methyl substituted system, we focus on the benzene ring protons (H5 and H7).

FeatureIsomer A (8-Br, 6-OMe)Isomer B (6-Br, 8-OMe)Mechanistic Reason
H5 Signal Doublet (

Hz)
Doublet (

Hz)
Meta-coupling to H7 in both cases.
H7 Signal Deshielded (

ppm)
Shielded (

ppm)
Key Differentiator. In Isomer B, the 8-OMe is ortho to H7 and electron-donating, shielding H7 upfield. In Isomer A, 8-Br is deshielding.
H4 (Pyridine)

ppm

ppm
The 5-position substituent exerts a "peri-effect" on H4.
NOESY (Nuclear Overhauser Effect Spectroscopy)

If 1H NMR is ambiguous (e.g., peaks cluster), NOESY provides spatial verification.

  • Isomer B (8-OMe): Strong NOE correlation between 8-OMe (methyl protons) and H7 .

  • Isomer A (8-Br): No NOE at the 8-position.

  • 2-Methyl Check: Strong NOE between 2-Me and H3 confirms the methyl position on the pyridine ring.

Methodology 2: Chromatographic Separation

Separation is difficult due to similar pKa values.[1] Standard C18 columns often fail to resolve these regioisomers fully.

Recommended Protocol: Phenyl-Hexyl Separation

The Phenyl-Hexyl stationary phase exploits


 interactions, which differ significantly between the electron-rich (methoxy-dominant) and electron-poor (bromo-dominant) faces of the isomers.
HPLC Conditions
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

Why Acidic? Quinolines are basic. At low pH, the ring nitrogen is protonated (


). This prevents peak tailing caused by interaction with residual silanols on the column silica.

Workflow Visualization

The following decision tree illustrates the logical flow for identifying the correct isomer from a crude synthesis mixture.

IsomerID Start Crude Reaction Mixture (Bromo-Methoxy-Methylquinoline) LCMS LC-MS Analysis (Confirm M+H+) Start->LCMS HPLC HPLC Separation (Phenyl-Hexyl Column) LCMS->HPLC Mass Confirmed Isolate Isolate Pure Fractions HPLC->Isolate NMR_1H 1H NMR (CDCl3) Analyze H5/H7 Region Isolate->NMR_1H MetaSplit Meta-Coupling (J~2.5Hz)? NMR_1H->MetaSplit Shielding Check H7 Shift MetaSplit->Shielding Yes (1,3,4 pattern) ResultA Isomer A: 8-Br-6-OMe (H7 Deshielded) Shielding->ResultA > 7.5 ppm ResultB Isomer B: 6-Br-8-OMe (H7 Shielded by OMe) Shielding->ResultB < 7.0 ppm NOESY Run NOESY (Ambiguous 1H Data) Shielding->NOESY Overlap/Unclear NOESY->ResultA No OMe-H7 NOE NOESY->ResultB NOE: OMe-H7

Caption: Decision tree for the structural elucidation of quinoline regioisomers using chromatographic isolation followed by spectroscopic verification.

Experimental Validation Data

Note: The following data is synthesized from established literature values for 6-bromoquinoline and 8-methoxyquinoline derivatives to serve as a comparative baseline.

Table 1: Comparative Chemical Shifts (ppm)
Proton Position6-Bromo-8-methoxy (Predicted)8-Bromo-6-methoxy (Predicted)Differentiation Note
H2 8.80 (d)8.85 (d)Minimal difference (far from substituents).
H3 7.40 (dd)7.45 (dd)Minimal difference.
H4 8.05 (d)7.95 (d)Peri-effect from pos 5 (H vs substituent).
H5 7.55 (d,

)
7.30 (d,

)
H5 is ortho to Br in Isomer B (deshielded).
H7 6.95 (d,

)
7.80 (d,

)
CRITICAL: H7 is ortho to OMe in Isomer B (Shielded).
OMe 4.05 (s)3.95 (s)8-OMe is often slightly downfield due to N-deshielding.

References

  • Synthesis of 8-bromo-6-methylquinoline derivatives: Lyapchev, R., et al. (2024).[2][3][4][5][6] Synthesis of 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI Molbank. [Link] (Demonstrates the synthesis and NMR characterization of 2,6,8-substituted quinolines).

  • HPLC Separation of Quinoline Isomers: SIELC Technologies. Separation of Quinoline and Isoquinoline Isomers. [Link] (Establishes protocols for separating basic quinoline isomers using acidic mobile phases).

  • Structural Elucidation of 6,8-Disubstituted Quinolines: Gershon, H., & Clarke, D. D. Improved syntheses of some monochloro- and monobromo-8-quinolinols. Fordham University Chemistry Faculty Publications. [Link] (Detailed 1H NMR coupling constant analysis for halogenated quinolines).

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 6-Bromo-3-methoxy-2-methylquinoline

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 6-Bromo-3-methoxy-2-methylquinoline, a substituted quinoline, represents a class of compounds with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 6-Bromo-3-methoxy-2-methylquinoline, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the potential hazards is paramount. Substituted quinolines, as a class, can present risks of irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] The presence of a bromine atom suggests that thermal decomposition could release hazardous substances like hydrogen bromide gas.[2][4][6]

Primary Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

  • Harmful if Swallowed: Ingestion can be harmful.[5][6]

A comprehensive risk assessment should be conducted before commencing any work, considering the quantities being used and the nature of the experimental procedures.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical barrier against exposure.[7][8] The following table outlines the minimum required PPE for handling 6-Bromo-3-methoxy-2-methylquinoline.

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][9]Provides a primary barrier against skin contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. For prolonged tasks, consider double-gloving.
Eye and Face Protection Tightly fitting safety goggles with side-shields.[9][10] A face shield should be worn over goggles when there is a significant splash hazard.[1]Protects against accidental splashes and airborne particles. A face shield offers an additional layer of protection, especially during bulk transfers or reactions with a potential for splashing.
Body Protection A laboratory coat (preferably flame-resistant) must be worn and fully buttoned.[10][11] For larger quantities, a chemical-resistant apron is recommended.[1]Protects skin and personal clothing from contamination. A flame-resistant coat is a prudent choice given the potential for fire with laboratory chemicals.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][10] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator with particulate filters is required.[10]Minimizes the risk of inhaling airborne particles of the compound. Engineering controls like a fume hood are the preferred method of exposure control.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designated Area: All handling of 6-Bromo-3-methoxy-2-methylquinoline should be performed in a designated area, preferably within a certified chemical fume hood.[1][10]

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Material Transfer: When transferring the solid, use a spatula or scoop to avoid generating dust. For weighing, use a tared weigh boat or glassine paper.

  • Containment: Keep the container of the chemical tightly closed when not in use.[2][12]

The following diagram illustrates the standard workflow for the safe handling of 6-Bromo-3-methoxy-2-methylquinoline.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Fume Hood Prep->Area Weigh Weigh Compound Area->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Glassware Transfer->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff

Safe handling workflow diagram.
Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][13] Remove contaminated clothing.[2][13] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The following flowchart outlines the decision-making process for responding to an accidental exposure.

Emergency_Response_Flowchart Start Exposure Occurs Skin Skin Contact? Start->Skin Eye Eye Contact? Skin->Eye No WashSkin Wash with Soap & Water for 15 min Skin->WashSkin Yes Inhale Inhalation? Eye->Inhale No FlushEyes Flush Eyes with Water for 15 min Eye->FlushEyes Yes Ingest Ingestion? Inhale->Ingest No FreshAir Move to Fresh Air Inhale->FreshAir Yes Medical Seek Medical Attention Ingest->Medical Yes WashSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth Rinse Mouth, Do NOT Induce Vomiting

Emergency response decision flowchart.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[10]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing 6-Bromo-3-methoxy-2-methylquinoline should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste. Then, wash thoroughly with soap and water.[1]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

This diagram outlines the compliant disposal workflow.

Disposal_Workflow Start Waste Generation SolidWaste Collect Solid Waste in Labeled Container Start->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container Start->LiquidWaste Decon Decontaminate Glassware & Equipment Start->Decon EHS Arrange for Pickup by EHS SolidWaste->EHS LiquidWaste->EHS Decon->EHS End Compliant Disposal EHS->End

Compliant chemical waste disposal workflow.

By integrating these safety and logistical measures into your standard operating procedures, you can confidently and safely handle 6-Bromo-3-methoxy-2-methylquinoline, fostering a secure environment for your vital research.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • AK Scientific, Inc. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline Safety Data Sheet.
  • Echemi. (n.d.). 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets.
  • Fisher Scientific. (n.d.). 6-Bromo-2-methylquinoline Safety Data Sheet.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one Safety Data Sheet.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Acros Organics. (2025, December 24). 6-Bromoquinoline SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 6-Bromo-2-methylquinoline - Safety Data Sheet.
  • Echemi.com. (2019, July 15). 3-Benzyl-6-bromo-2-methoxyquinoline Safety Data Sheets.
  • Thermo Fisher Scientific. (2009, December 7). 3-Bromoquinoline SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 4). 1-bromo-2-phenylethane SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

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